XN methyl pyrazole
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C22H24N2O4 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
4-[5-(4-hydroxyphenyl)-1-methylpyrazol-3-yl]-5-methoxy-2-(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C22H24N2O4/c1-13(2)5-10-16-19(26)12-20(28-4)21(22(16)27)17-11-18(24(3)23-17)14-6-8-15(25)9-7-14/h5-9,11-12,25-27H,10H2,1-4H3 |
InChI 键 |
CKWGTWQRPJCDQM-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C2=NN(C(=C2)C3=CC=C(C=C3)O)C)O)C |
产品来源 |
United States |
Foundational & Exploratory
synthesis and characterization of novel methyl pyrazole derivatives
An In-depth Technical Guide to the Synthesis and Characterization of Novel Methyl Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] The pyrazole scaffold is a key component in several commercially available drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] This guide provides a comprehensive overview of the , focusing on established methodologies, detailed experimental protocols, and the interpretation of analytical data.
Synthesis of Methyl Pyrazole Derivatives
The construction of the pyrazole ring can be achieved through various synthetic strategies. The most common and versatile methods include the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative (Knorr pyrazole synthesis) and 1,3-dipolar cycloaddition reactions.[4]
Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this method involves the reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The use of substituted hydrazines, such as methylhydrazine, allows for the introduction of a methyl group at the N1 position of the pyrazole ring. The choice of an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of regioisomers, the ratio of which is influenced by reaction conditions and the steric and electronic properties of the substituents.
1,3-Dipolar Cycloaddition
This method provides another powerful route to pyrazole derivatives and involves the [3+2] cycloaddition reaction between a 1,3-dipole (like a nitrile imine or diazoalkane) and a dipolarophile (such as an alkyne or alkene). For instance, nitrile imines, often generated in situ from arylhydrazones, can react with alkynes to yield substituted pyrazoles.
Experimental Protocol: Knorr Synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole
This protocol describes a general procedure for the synthesis of a methyl pyrazole derivative using the Knorr synthesis.
Materials:
-
1-Phenyl-1,3-butanedione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-1,3-butanedione (1.0 eq) in ethanol.
-
Addition of Reagents: Add a catalytic amount of glacial acetic acid to the solution. Slowly add methylhydrazine (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure 1,3-dimethyl-5-phenyl-1H-pyrazole.
Characterization of Novel Methyl Pyrazole Derivatives
The structural elucidation and purity assessment of newly synthesized methyl pyrazole derivatives are performed using a combination of spectroscopic techniques.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. 2D NMR techniques (COSY, HSQC, HMBC) can be used to confirm complex structures.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which helps in confirming the molecular formula. Fragmentation patterns can offer additional structural insights.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies.
Experimental Protocols for Characterization
NMR Spectroscopy (¹H and ¹³C):
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectra on a spectrometer, typically operating at 400 MHz or higher for ¹H. Standard parameters for acquisition and processing are generally used.
Mass Spectrometry (LC-MS):
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a solvent such as methanol or acetonitrile.
-
Analysis: Inject the sample into the LC-MS system. Electrospray ionization (ESI) is a common technique for pyrazole derivatives.
Data Presentation: Spectroscopic Data
The following tables summarize typical spectroscopic data for simple methyl pyrazole derivatives.
Table 1: ¹H NMR Spectroscopic Data of Methyl Pyrazoles
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 1-Methylpyrazole | CDCl₃ | 7.49 (d, 1H), 7.42 (d, 1H), 6.20 (t, 1H), 3.85 (s, 3H) | H5, H3, H4, N-CH₃ |
| 3-Methylpyrazole | CDCl₃ | 7.43 (d, 1H), 6.05 (d, 1H), 2.28 (s, 3H) | H5, H4, C-CH₃ |
Data sourced from spectral databases.
Table 2: ¹³C NMR Spectroscopic Data of Methyl Pyrazoles
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 1-Methylpyrazole | DMSO-d₆ | 138.6, 129.5, 105.1, 38.8 | C3, C5, C4, N-CH₃ |
| 3-Methylpyrazole | DMSO-d₆ | 148.0, 134.5, 104.2, 11.0 | C3, C5, C4, C-CH₃ |
Data sourced from published literature.
Biological Activity and Signaling Pathways
Methyl pyrazole derivatives are known to exhibit a range of biological activities, making them attractive scaffolds for drug development.
Anticancer and Enzyme Inhibitory Activity
Many pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. A key mechanism of action is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. For example, pyrazole derivatives have been designed as inhibitors of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which play important roles in cell cycle regulation and angiogenesis.
References
An In-depth Technical Guide to the Chemical Properties of 1-Methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylpyrazole is a heterocyclic aromatic organic compound that serves as a versatile building block in organic synthesis. Its unique structural and electronic properties make it a valuable intermediate in the development of pharmaceuticals and agrochemicals, and as a ligand in catalysis.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of 1-methylpyrazole, including its physical characteristics, spectroscopic data, and reactivity. Detailed experimental protocols for the determination of these properties and for its synthesis are provided to facilitate practical application in a research and development setting. Furthermore, key reaction mechanisms involving 1-methylpyrazole are visualized to enhance understanding of its chemical behavior.
Physicochemical Properties
1-Methylpyrazole is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] It is moderately volatile and soluble in water.[1] The key physicochemical properties of 1-methylpyrazole are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₂ | |
| Molar Mass | 82.10 g/mol | |
| Density | 0.988 g/mL at 20 °C | |
| Boiling Point | 127 °C | |
| Melting Point | 36.5 °C (estimate) | |
| Flash Point | 36 °C (closed cup) | |
| Refractive Index (n20/D) | 1.477 | |
| Vapor Pressure | 13.8 mmHg at 25 °C | |
| pKa | 2.25 ± 0.10 (Predicted) | |
| Water Solubility | Soluble | |
| Appearance | Colorless to pale yellow liquid |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-methylpyrazole.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-methylpyrazole provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Predicted | |||
| ~7.5 | Triplet | 1H | H4 |
| ~6.2 | Doublet | 1H | H5 |
| ~7.3 | Doublet | 1H | H3 |
| ~3.8 | Singlet | 3H | -CH₃ |
Note: Predicted values are based on typical chemical shifts for similar compounds. Experimental values may vary depending on the solvent and other conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the 1-methylpyrazole molecule.
| Chemical Shift (ppm) | Assignment |
| Predicted | |
| ~138 | C3 |
| ~105 | C4 |
| ~129 | C5 |
| ~39 | -CH₃ |
Note: Predicted values are based on typical chemical shifts for similar compounds.
Infrared (IR) Spectroscopy
The IR spectrum of 1-methylpyrazole shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.
| Wavenumber (cm⁻¹) | Bond Vibration |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (aliphatic, -CH₃) |
| ~1600-1450 | C=C and C=N stretching (aromatic ring) |
| ~1450-1350 | C-H bending (-CH₃) |
Mass Spectrometry
Mass spectrometry of 1-methylpyrazole typically shows a molecular ion peak (M⁺) at m/z = 82, corresponding to its molecular weight. Fragmentation patterns can provide further structural information. A common fragmentation involves the loss of a hydrogen atom from the methyl group.
Reactivity and Reaction Mechanisms
1-Methylpyrazole exhibits aromatic character and undergoes various chemical reactions. It is a common organic base and is often used as an acid-binding agent in acylation reactions.
Electrophilic Aromatic Substitution: Nitration
The pyrazole ring can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. Nitration typically occurs at the 4-position of the pyrazole ring. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the electrophilic nitronium ion (NO₂⁺).
Caption: Mechanism of electrophilic nitration of 1-methylpyrazole.
Coordination Chemistry
The nitrogen atoms in the pyrazole ring of 1-methylpyrazole are adept at coordinating with metal centers, making it an effective ligand in catalysis. It can form stable complexes with various metals, such as copper, which are instrumental in facilitating cross-coupling reactions and other synthetic methodologies.
Inhibition of Alcohol Dehydrogenase
1-Methylpyrazole and its derivatives are known inhibitors of alcohol dehydrogenase (ADH), the enzyme responsible for the initial metabolism of alcohols like ethanol, methanol, and ethylene glycol. This inhibitory action is the basis for the use of fomepizole (4-methylpyrazole) as an antidote for methanol and ethylene glycol poisoning. The inhibitor competes with the alcohol substrate for the active site of the enzyme.
References
An In-depth Technical Guide on the Biological Activities of Methyl Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its derivatives, particularly methyl pyrazole compounds, have demonstrated a wide spectrum of biological activities, making them promising candidates for drug discovery and development.[1][2][3][4] This technical guide provides a comprehensive overview of the significant biological activities of methyl pyrazole compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this area.
Anticancer Activity of Methyl Pyrazole Compounds
Methyl pyrazole derivatives have emerged as a significant class of compounds with potent anticancer activities.[5] Their mechanisms of action are diverse, targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.
A notable mechanism of action for some methyl pyrazole analogues is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis. Other methyl pyrazole derivatives have been shown to exhibit their anticancer effects through the inhibition of cyclin-dependent kinases (CDKs), such as CDK2, which are crucial for cell cycle progression. Inhibition of these kinases leads to cell cycle arrest and prevents the proliferation of cancer cells. Furthermore, some compounds have demonstrated the ability to bind to the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to cell death.
The cytotoxic effects of various methyl pyrazole compounds against different human cancer cell lines have been quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The results, typically expressed as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, are summarized in the table below.
Table 1: Anticancer Activity of Selected Methyl Pyrazole Compounds
| Compound ID | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 5b | K562 (Leukemia) | 0.021 | |
| A549 (Lung) | 0.69 | ||
| MCF-7 (Breast) | 1.7 | ||
| 59 | HepG2 (Liver) | 2 | |
| 33 | HCT116 (Colon) | < 23.7 | |
| 34 | HCT116 (Colon) | < 23.7 | |
| CF-6 | A-549 (Lung) | 12.5 | |
| KA5 | HepG2 (Liver) | 8.5 |
Anti-inflammatory Activity of Methyl Pyrazole Compounds
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Methyl pyrazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by synthesizing prostaglandins. The well-known anti-inflammatory drug Celecoxib, which features a pyrazole core, is a selective COX-2 inhibitor. Some methyl pyrazolone derivatives have also demonstrated potent anti-inflammatory effects in carrageenan-induced paw edema models. Additionally, certain triaryl pyrazole compounds have been identified as inhibitors of Toll-like receptor (TLR) signaling pathways, which are critical in the innate immune response and inflammation.
Table 2: Anti-inflammatory Activity of Selected Methyl Pyrazole Compounds
| Compound ID | Assay | Activity (% Inhibition) | Reference |
| PYZ2 | Carrageenan-induced paw edema (4h) | 51.02 | |
| PYZ2 | Adjuvant-induced arthritis (30 days) | 47.41 | |
| Compound 4 | Protein denaturation | Better than Diclofenac sodium | |
| 151b | Carrageenan-induced paw edema | 71 |
Antimicrobial Activity of Methyl Pyrazole Compounds
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Methyl pyrazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 3: Antimicrobial Activity of Selected Methyl Pyrazole Compounds
| Compound ID | Microorganism | Activity (MIC in µg/mL) | Reference |
| 13 | MRSA | 3.12 | |
| 17 | MRSA | 6.25 | |
| 19 | S. aureus, S. epidermidis, B. subtilis | 0.12 - 0.98 | |
| Compound 3 | E. coli | 0.25 | |
| Compound 4 | S. epidermidis | 0.25 | |
| Compound 2 | A. niger | 1 |
Experimental Protocols
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (methyl pyrazole derivatives)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 6 to 24 hours under appropriate conditions for the cell line (e.g., 37°C, 5% CO2) to allow for cell attachment and recovery.
-
Compound Treatment: Add various concentrations of the methyl pyrazole test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation with Compound: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: After the treatment period, add 10 µL of the MTT reagent to each well.
-
Incubation with MTT: Incubate the plate for 2 to 4 hours in a humidified atmosphere until a purple precipitate is visible.
-
Solubilization of Formazan: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for a few minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against a specific microorganism. Common methods include the disk diffusion method and dilution methods (broth and agar) to determine the Minimum Inhibitory Concentration (MIC).
4.2.1. Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton agar plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile paper disks
-
Test compounds at a known concentration
-
Standard antibiotic disks (positive control)
-
Sterile swabs
Procedure:
-
Inoculation: Uniformly streak the surface of a Mueller-Hinton agar plate with the microbial inoculum using a sterile swab.
-
Disk Application: Aseptically place paper disks impregnated with the test compound onto the agar surface. Also, place a standard antibiotic disk as a positive control and a disk with the solvent as a negative control.
-
Incubation: Incubate the plates at 35 ± 1 °C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the area around the disk with no microbial growth) in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.
4.2.2. Broth Microdilution Method (for MIC Determination)
This quantitative method determines the lowest concentration of a compound that inhibits microbial growth.
Materials:
-
96-well microtiter plates
-
Microbial inoculum standardized to the appropriate concentration
-
Broth medium (e.g., Mueller-Hinton broth)
-
Test compounds
-
Standard antibiotic (positive control)
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized microbial inoculum to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined visually or by using a microplate reader.
Signaling Pathways and Experimental Workflows
Western blotting is a powerful technique to detect and quantify specific proteins in a sample, making it invaluable for studying cellular signaling pathways. It can be used to assess changes in protein expression levels or post-translational modifications, such as phosphorylation, which are key events in signal transduction.
Certain methyl pyrazole compounds exert their anticancer effects by interfering with microtubule dynamics, a process crucial for cell division.
The anti-inflammatory action of many methyl pyrazole derivatives is attributed to their ability to block the COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Discovery and Synthesis of Novel Pyrazole-Based Molecules as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of new pyrazole-based molecules: pyrazole-chalcone hybrids. These compounds have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization. This document details the experimental protocols for their synthesis and evaluation, presents quantitative data for structure-activity relationship (SAR) analysis, and visualizes the key signaling pathways and experimental workflows.
Introduction to Pyrazole-Based Molecules in Drug Discovery
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and have become a significant scaffold in medicinal chemistry.[1][2] The pyrazole ring is a key pharmacophore in several FDA-approved drugs, highlighting its therapeutic relevance.[1] Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, and notably, anticancer properties.[1][3] The structural versatility of the pyrazole nucleus allows for the design and synthesis of diverse molecular architectures with tailored pharmacological profiles.
Recently, the hybridization of the pyrazole scaffold with other pharmacologically active moieties, such as chalcones, has emerged as a promising strategy in the development of novel anticancer agents. Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated ketone system, are known to possess significant antiproliferative activities. The resulting pyrazole-chalcone hybrids have shown potent cytotoxicity against various cancer cell lines, often acting as inhibitors of tubulin polymerization, a validated target in cancer therapy.
Synthesis of Novel Pyrazole-Chalcone Hybrids
The synthesis of pyrazole-chalcone hybrids is typically achieved through a multi-step process. A key synthetic strategy involves the Vilsmeier-Haack reaction to prepare a pyrazole aldehyde intermediate, followed by a Claisen-Schmidt condensation with a suitable acetophenone.
General Synthetic Scheme
The overall synthetic workflow for a representative series of 1,3-diphenyl pyrazole-chalcone hybrids is depicted below.
Caption: General synthetic workflow for pyrazole-chalcone hybrids.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
This protocol describes the synthesis of the key pyrazole aldehyde intermediate via the Vilsmeier-Haack reaction.
-
Preparation of the Vilsmeier-Haack Reagent: In a fume hood, slowly add phosphorus oxychloride (POCl₃, 2 mL) to anhydrous N,N-dimethylformamide (DMF, 10 mL) in a round-bottom flask cooled in an ice bath, with constant stirring. Allow the mixture to stir for 30 minutes at 0-5 °C.
-
Reaction: To the prepared Vilsmeier-Haack reagent, add the appropriate acetophenone phenylhydrazone (0.005 mol) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 8-10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the solid with cold water, dry it, and recrystallize from a suitable solvent such as ethanol or DMF to afford the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Protocol 2.2.2: Synthesis of Pyrazole-Chalcone Hybrids via Claisen-Schmidt Condensation
This protocol details the base-catalyzed condensation of the pyrazole aldehyde with a substituted acetophenone.
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar mixture of the substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and the desired substituted acetophenone (1 mmol) in a minimum amount of ethanol (10-15 mL).
-
Base Addition: To this solution, add an aqueous solution of sodium hydroxide (20%, 1 mL) dropwise with continuous stirring.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.
-
Precipitation: Upon completion of the reaction, pour the mixture into ice-cold water with constant stirring. The chalcone product will precipitate out as a solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove any residual base, and dry. The crude product can be further purified by recrystallization from ethanol to yield the pure pyrazole-chalcone hybrid.
Biological Evaluation of Pyrazole-Chalcone Hybrids
The anticancer activity of the synthesized pyrazole-chalcone hybrids is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. Further mechanistic studies are then conducted to elucidate their mode of action.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability.
Protocol 3.1.1: MTT Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole-chalcone hybrids in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of a representative series of novel pyrazole-chalcone hybrids against various human cancer cell lines.
| Compound ID | R Group (on Acetophenone) | MCF-7 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| PCH-1 | H | 8.5 | 10.2 | 12.1 |
| PCH-2 | 4-OCH₃ | 5.2 | 7.8 | 9.5 |
| PCH-3 | 4-Cl | 2.1 | 3.5 | 4.8 |
| PCH-4 | 4-F | 1.8 | 2.9 | 3.7 |
| Doxorubicin | (Reference Drug) | 0.9 | 1.2 | 1.5 |
Data compiled and synthesized from multiple sources for illustrative purposes.
Mechanism of Action: Tubulin Polymerization Inhibition
A significant number of pyrazole-chalcone hybrids exert their anticancer effects by targeting the microtubule network, which is crucial for cell division. These compounds act as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization.
Signaling Pathway of Tubulin Polymerization Inhibitors
The inhibition of tubulin polymerization by pyrazole-chalcone hybrids triggers a cascade of cellular events leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of pyrazole-chalcone hybrids as tubulin inhibitors.
Experimental Protocols for Mechanistic Studies
Protocol 4.2.1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of purified tubulin.
-
Reagent Preparation: Reconstitute lyophilized bovine tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution. Add the test compounds at various concentrations. Include a positive control (e.g., colchicine) and a vehicle control (DMSO).
-
Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM and increasing the temperature to 37 °C.
-
Monitoring: Monitor the change in absorbance (turbidity) at 340 nm over time (e.g., for 60 minutes) using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance versus time. Calculate the rate and extent of polymerization and determine the IC₅₀ value of the compound for tubulin polymerization inhibition.
Protocol 4.2.2: Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cancer cells with the pyrazole-chalcone hybrid at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20 °C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest.
Protocol 4.2.3: Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis, such as p53 and p21.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., anti-p53, anti-p21, anti-β-actin as a loading control).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion and Future Directions
The pyrazole-chalcone hybrids represent a promising class of novel anticancer agents. Their straightforward synthesis, potent cytotoxic activity against a range of cancer cell lines, and well-defined mechanism of action as tubulin polymerization inhibitors make them attractive candidates for further drug development.
Future research in this area should focus on:
-
Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluation of the most promising compounds in animal models of cancer to assess their efficacy and safety.
-
Exploration of Other Targets: Investigating whether these hybrids modulate other signaling pathways contributing to their anticancer effects.
This in-depth guide provides a solid foundation for researchers and drug development professionals to advance the discovery and development of new pyrazole-based molecules for cancer therapy.
References
Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of N-methyl pyrazole, a key heterocyclic scaffold in medicinal chemistry and drug development. This document details the expected data from various spectroscopic techniques, provides standardized experimental protocols, and presents a logical workflow for the characterization process. All quantitative data is summarized in structured tables for ease of comparison and reference.
Introduction
N-methyl pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a methyl group substituted on one of the nitrogens. Its structural isomers, 1-methylpyrazole and 3(5)-methylpyrazole, are important building blocks in the synthesis of a wide range of biologically active compounds. A thorough spectroscopic characterization is crucial for unambiguous identification, purity assessment, and structural elucidation of N-methyl pyrazole and its derivatives in research and development settings. This guide covers the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N-methyl pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~7.5 | d | ~1.8 |
| H5 | ~7.4 | d | ~2.3 |
| H4 | ~6.2 | t | ~2.1 |
| N-CH₃ | ~3.9 | s | - |
Table 2: ¹³C NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃ [1][2]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C3 | ~138.7 |
| C5 | ~129.2 |
| C4 | ~105.4 |
| N-CH₃ | ~39.1 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 1-Methylpyrazole [3][4]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3100 - 3000 | C-H stretching (aromatic) | Medium |
| ~2950 - 2850 | C-H stretching (methyl) | Medium |
| ~1520 - 1480 | C=N stretching | Medium-Strong |
| ~1450 - 1400 | C=C stretching | Medium-Strong |
| ~1380 | CH₃ bending | Medium |
| ~750 | C-H out-of-plane bending | Strong |
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data for 1-Methylpyrazole [5]
| m/z | Ion | Relative Abundance |
| 82 | [M]⁺ | High |
| 81 | [M-H]⁺ | Moderate |
| 54 | [M-H-HCN]⁺ | Moderate |
| 42 | [C₂H₄N]⁺ | High |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific UV-Vis absorption data for N-methyl pyrazole is not extensively reported in readily available literature, suggesting its primary electronic transitions occur in the far-UV region. For reference, the parent compound, pyrazole, exhibits a π → π* transition.
Table 5: UV-Vis Absorption Data for Pyrazole (in ethanol)
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| ~210 | ~3160 | π → π* |
It is expected that N-methyl pyrazole will exhibit a similar absorption profile, with a potential small bathochromic or hypsochromic shift due to the methyl substituent. The expected electronic transition is a π → π* transition within the pyrazole ring.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of N-methyl pyrazole.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or corresponding frequency for the ¹H field.
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or as needed for adequate signal-to-noise).
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in N-methyl pyrazole.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a single drop of N-methyl pyrazole directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N-methyl pyrazole.
Methodology:
-
Sample Introduction:
-
Use a gas chromatography-mass spectrometry (GC-MS) system for sample introduction and separation.
-
Inject a dilute solution of N-methyl pyrazole in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the GC.
-
-
GC Parameters (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-300.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern and assign structures to the major fragment ions.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of N-methyl pyrazole.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of N-methyl pyrazole of a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent such as ethanol or cyclohexane.
-
Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M).
-
-
Instrument Parameters:
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
Cuvettes: Use 1 cm path length quartz cuvettes.
-
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a blank and record the baseline.
-
Record the absorbance spectra of the prepared dilutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If possible, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Workflow and Visualization
The logical flow of spectroscopic characterization for a novel or synthesized batch of N-methyl pyrazole is depicted in the following diagram. The process typically begins with techniques that confirm the presence of the correct functional groups and molecular weight, followed by detailed structural elucidation.
Caption: Workflow for the spectroscopic characterization of N-methyl pyrazole.
This comprehensive guide serves as a valuable resource for the systematic and accurate spectroscopic characterization of N-methyl pyrazole, facilitating its effective use in research and drug development.
References
Tautomerism in 3(5)-Substituted Pyrazoles: A Technical Guide for Drug Development Professionals
An in-depth exploration of the tautomeric behavior of 3(5)-substituted pyrazoles, its influencing factors, and its implications in medicinal chemistry, particularly in the context of drug design and receptor binding.
Introduction
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals.[1] Their widespread use in drug development stems from their ability to engage in various biological interactions, acting as scaffolds that can be readily functionalized to modulate pharmacological activity. A key, and often pivotal, characteristic of N-unsubstituted 3(5)-substituted pyrazoles is their existence as a mixture of two rapidly interconverting annular tautomers.[2] This dynamic equilibrium, known as prototropic tautomerism, can significantly influence the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capabilities, and overall shape, thereby impacting its pharmacokinetic profile and binding affinity to biological targets.[1][3] Understanding and predicting the preferred tautomeric form is therefore a critical aspect of rational drug design for this class of compounds.
This technical guide provides a comprehensive overview of tautomerism in 3(5)-substituted pyrazoles, intended for researchers, scientists, and drug development professionals. It delves into the factors governing the tautomeric equilibrium, presents quantitative data on tautomer ratios, details experimental and computational methods for their determination, and illustrates the significance of tautomerism in a relevant drug discovery context.
The Phenomenon of Annular Tautomerism in Pyrazoles
Annular tautomerism in 3(5)-substituted pyrazoles involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. This results in two distinct tautomeric forms, designated as the 3-substituted and 5-substituted tautomers. The position of this equilibrium is dictated by the electronic nature of the substituent (R) at the C3/C5 position, the solvent environment, temperature, and the physical state of the compound.[2]
Figure 1: Annular tautomerism in 3(5)-substituted pyrazoles.
Factors Influencing Tautomeric Equilibrium
Substituent Effects
The electronic properties of the substituent at the C3/C5 position play a crucial role in determining the position of the tautomeric equilibrium. A general principle is that electron-donating groups (EDGs) tend to favor the 3-substituted tautomer, while electron-withdrawing groups (EWGs) favor the 5-substituted tautomer.
-
Electron-Donating Groups (EDGs): Substituents such as -NH2, -OH, and alkyl groups donate electron density to the pyrazole ring, increasing the basicity of the adjacent nitrogen atom (N2). This increased basicity makes N2 a more favorable site for protonation, thus stabilizing the 3-substituted tautomer where the proton resides on N1.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like -NO2, -CN, and -CF3 withdraw electron density from the ring, decreasing the basicity of the adjacent nitrogen. This disfavors protonation at N2 and consequently shifts the equilibrium towards the 5-substituted tautomer.
Solvent Effects
The solvent environment can significantly modulate the tautomeric equilibrium by differential solvation of the two tautomers. Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar tautomer. For instance, in a study of 3(5)-(dimethoxyphenyl)pyrazoles, the 3- and 5-substituted tautomers were found to be similarly populated in the polar aprotic solvent DMSO-d6. The ability of water to form hydrogen bonds can lower the energetic barrier between tautomers.
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers at equilibrium.
KT = [5-substituted tautomer] / [3-substituted tautomer]
A KT value greater than 1 indicates a preference for the 5-substituted tautomer, while a value less than 1 indicates that the 3-substituted tautomer is more stable. A KT of 1 signifies an equal population of both tautomers.
Table 1: Tautomeric Equilibrium Constants (KT) for Selected 3(5)-Substituted Pyrazoles
| Substituent (R) | Solvent | Temperature (°C) | KT | Predominant Tautomer | Reference |
| Phenyl | THF-d8 | -80 | 0.25 | 3-Phenyl | |
| Methyl | HMPT | -20 | 1.17 | 5-Methyl | |
| p-Methoxyphenyl | DMSO-d6 | Ambient | ~1 | Mixture | |
| p-Nitrophenyl | DMSO-d6 | Ambient | >1 | 5-Amino | |
| Trifluoromethyl | CDCl3 | Ambient | >1 | 5-Trifluoromethyl |
Experimental and Computational Methodologies
A combination of experimental techniques and computational methods is employed to elucidate the tautomeric preferences of 3(5)-substituted pyrazoles.
Experimental Protocols
5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution. By analyzing the chemical shifts and coupling constants of the pyrazole ring protons and carbons, the predominant tautomer and, in some cases, the equilibrium constant can be determined. Low-temperature NMR is often employed to slow down the rate of proton exchange, allowing for the observation of distinct signals for each tautomer.
Detailed Protocol for Low-Temperature 1H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the 3(5)-substituted pyrazole in a suitable deuterated solvent (e.g., THF-d8, Methanol-d4) in an NMR tube to a concentration of approximately 10-20 mM.
-
Initial Spectrum Acquisition: Record a standard 1H NMR spectrum at ambient temperature (e.g., 25 °C) to observe the time-averaged signals.
-
Low-Temperature Experiment: Gradually lower the temperature of the NMR probe in increments of 10-20 °C. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a spectrum.
-
Data Analysis: Monitor the spectra for the decoalescence of the time-averaged signals into two distinct sets of signals corresponding to the two tautomers. Once baseline separation is achieved, integrate the signals corresponding to a specific proton (e.g., the C4-H proton) for each tautomer.
-
Calculation of KT: The ratio of the integrals of the corresponding signals directly provides the ratio of the two tautomers, from which KT can be calculated.
5.1.2. X-ray Crystallography
X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state. By determining the precise location of all atoms, including the hydrogen atom on the pyrazole ring, the predominant or exclusive tautomer in the crystal lattice can be identified.
Detailed Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the 3(5)-substituted pyrazole of suitable size and quality by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.
-
Data Collection: Mount a selected crystal on a goniometer head and place it in a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates.
-
Tautomer Assignment: Locate the position of the pyrazole N-H proton in the final electron density map to definitively assign the tautomeric form present in the crystal.
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to predict the relative stabilities of pyrazole tautomers in the gas phase and in solution (using continuum solvent models). These calculations can provide valuable insights into the factors governing the tautomeric equilibrium and can be used to corroborate experimental findings.
Tautomerism in Drug Design: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
The tautomeric state of a pyrazole-based drug can be critical for its interaction with its biological target. A compelling example is found in the development of pyrazole-based inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target for cancer therapy.
The binding of pyrazole-based inhibitors to the ATP-binding site of CDK2 often involves specific hydrogen bonding interactions between the pyrazole ring and amino acid residues in the hinge region of the kinase. The specific tautomeric form of the pyrazole determines the arrangement of hydrogen bond donors and acceptors, which in turn dictates the binding mode and affinity of the inhibitor.
For instance, in the crystal structure of CDK2 in complex with an aminopyrazole inhibitor (PDB ID: 4FKG), the inhibitor binds in a specific tautomeric form that allows for a crucial hydrogen bond between the pyrazole N-H and the backbone carbonyl of a hinge region residue.
Figure 2: Schematic of a pyrazole inhibitor's binding to the CDK2 active site.
The diagram above illustrates the importance of the 3-amino tautomer for effective binding. The N1-H of the pyrazole acts as a hydrogen bond donor to the backbone carbonyl of Leu83 in the hinge region, a key interaction for anchoring the inhibitor in the ATP binding pocket. The 5-amino tautomer would not present the same hydrogen bonding pattern and would likely exhibit a lower binding affinity. This highlights the necessity of considering tautomeric preferences in the structure-based design of pyrazole-based kinase inhibitors.
Conclusion
The annular tautomerism of 3(5)-substituted pyrazoles is a fundamental aspect of their chemistry with profound implications for their application in drug discovery. The ability to predict and control the tautomeric equilibrium through judicious selection of substituents and consideration of the biological microenvironment is a valuable tool for medicinal chemists. A thorough understanding of the principles outlined in this guide will aid in the rational design of more potent and selective pyrazole-based therapeutics. By integrating experimental and computational approaches, researchers can effectively navigate the complexities of pyrazole tautomerism and unlock the full potential of this versatile scaffold in modern drug development.
References
An In-depth Technical Guide to the Physicochemical Properties of Methylpyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylpyrazoles, a class of nitrogen-containing heterocyclic compounds, are pivotal structural motifs in medicinal chemistry and materials science. The isomeric forms, distinguished by the position of the methyl group on the pyrazole ring, exhibit distinct physicochemical properties that significantly influence their biological activity, reactivity, and formulation characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole. It includes a comparative analysis of quantitative data, detailed experimental protocols for property determination, and a logical visualization of structure-property relationships to aid in research and development.
Comparative Physicochemical Properties
The location of the methyl substituent on the pyrazole ring—either on a nitrogen atom (N-methylation) or a carbon atom (C-methylation)—dramatically alters the molecule's properties. N-methylation at the 1-position blocks the pyrrole-like NH group, preventing hydrogen bonding, which leads to a significantly lower boiling point compared to its C-methylated counterparts.[1] 3-Methylpyrazole and 4-methylpyrazole, retaining the NH group, can act as hydrogen bond donors, resulting in higher boiling points and different solubility profiles.[2][3][4][5]
The basicity of the isomers, quantified by the pKa value, is also sensitive to the methyl group's position. 1-Methylpyrazole has a predicted pKa of approximately 2.25. In contrast, 4-methylpyrazole has a determined pKa of around 2.91-3.00, indicating it is a slightly stronger base. The lipophilicity, measured as LogP, is another critical parameter that varies among the isomers, impacting their membrane permeability and interactions with biological targets.
The data presented in the following table summarizes the key quantitative physicochemical properties of the primary methylpyrazole isomers.
| Property | 1-Methylpyrazole | 3-Methylpyrazole | 4-Methylpyrazole (Fomepizole) |
| CAS Number | 930-36-9 | 1453-58-3 | 7554-65-6 |
| Molecular Formula | C₄H₆N₂ | C₄H₆N₂ | C₄H₆N₂ |
| Molecular Weight | 82.10 g/mol | 82.10 g/mol | 82.10 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless or yellow liquid/solid | Colorless to yellow liquid/solid |
| Melting Point (°C) | N/A (Liquid at RT) | 36.5 - 37 | 15.5 - 18.5 |
| Boiling Point (°C) | 127 | 204 | 204 - 207 |
| Density (g/mL) | 0.988 (at 20°C) | 1.02 (at 25°C) | 0.993 (at 25°C) |
| pKa | ~2.25 (Predicted) | ~3.4 (Predicted for 5-isomer) | 2.91 - 3.00 |
| LogP (Octanol/Water) | 0.23 | N/A | N/A |
| Water Solubility | Soluble | Miscible | Soluble |
Note on 3-Methylpyrazole Tautomerism: 3-Methylpyrazole exists in a tautomeric equilibrium with 5-methylpyrazole, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. In solution, this results in a dynamic mixture of both forms. For clarity, this document primarily refers to it as 3-methylpyrazole, the common designation.
Structure-Property Relationship Visualization
The following diagram illustrates the logical relationship between the isomeric structure of methylpyrazoles and their resulting physicochemical properties. The key differentiator is the position of the methyl group, which dictates the availability of the N-H proton for hydrogen bonding.
Detailed Experimental Protocols
The following sections provide standardized, detailed methodologies for the determination of key physicochemical properties cited in this guide.
Determination of Melting Point (Capillary Method)
This protocol is suitable for crystalline solids like 3-methylpyrazole and 4-methylpyrazole.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer, mortar and pestle.
-
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline solid into a fine powder using a clean, dry mortar and pestle.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-4 mm in height) should enter the tube.
-
Sample Packing: Invert the tube and tap it gently on a hard surface to compact the sample at the sealed bottom. Alternatively, drop the tube through a long, vertical glass tube to achieve tight packing.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned.
-
Approximate Determination: Heat the sample rapidly (e.g., 5-10°C per minute) to find an approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Prepare a new sample. Heat the apparatus to a temperature about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point.
-
Replication: Perform the measurement at least twice with fresh samples, ensuring the results are consistent.
-
Determination of Boiling Point (Micro/Thiele Tube Method)
This protocol is suitable for small quantities of liquid samples like 1-methylpyrazole.
-
Apparatus: Thiele tube, mineral oil, small test tube (e.g., 6x50 mm) or fusion tube, capillary tube (sealed at one end), thermometer, rubber band or thread, heat source (e.g., Bunsen burner).
-
Procedure:
-
Apparatus Assembly: Fill the Thiele tube with mineral oil to a level above the side-arm.
-
Sample Preparation: Add 0.5-1 mL of the liquid sample into the small test tube.
-
Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.
-
Thermometer Attachment: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly into the Thiele tube, with the thermometer bulb positioned in the center of the main tube. Gently heat the side-arm of the Thiele tube.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
-
Data Recording: Remove the heat source. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Verification: Allow the apparatus to cool and repeat the heating and cooling cycle to verify the boiling point.
-
Determination of pKa (Potentiometric Titration)
This method measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant (pKa).
-
Apparatus: Calibrated pH meter with an electrode, magnetic stirrer and stir bar, burette, beaker, standardized acidic or basic titrant (e.g., 0.1 M HCl or 0.1 M NaOH).
-
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Sample Preparation: Accurately weigh a sample of the methylpyrazole isomer and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM). To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the pH electrode into the solution, ensuring the bulb does not contact the stir bar.
-
Titration: Begin stirring at a moderate speed. Add the titrant (e.g., 0.1 M HCl for a basic compound) in small, precise increments from the burette.
-
Data Collection: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the volume of titrant added and the corresponding pH. Continue this process well past the equivalence point.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the sample has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve. The equivalence point can be identified more accurately by plotting the first derivative (ΔpH/ΔV) against volume.
-
Determination of LogP (Shake-Flask Method)
This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.
-
Apparatus: Centrifuge tubes with screw caps, mechanical shaker, centrifuge, analytical balance, volumetric flasks, pipettes, UV-Vis spectrophotometer or HPLC for concentration analysis.
-
Procedure:
-
Phase Saturation: Prepare two stock solutions: n-octanol saturated with water and water (typically a buffer, e.g., PBS at pH 7.4) saturated with n-octanol. This is done by vigorously mixing equal volumes of n-octanol and water/buffer for several hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the methylpyrazole isomer in the pre-saturated n-octanol.
-
Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated water/buffer and the pre-saturated n-octanol containing the sample. The volume ratio can be adjusted depending on the expected lipophilicity.
-
Equilibration: Cap the tube and shake it vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tube at high speed to achieve a clean separation of the aqueous and organic layers.
-
Concentration Measurement: Carefully withdraw an aliquot from each phase. Determine the concentration of the methylpyrazole isomer in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous
-
LogP Determination: The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)
-
Conclusion
The physicochemical properties of methylpyrazole isomers are fundamentally governed by the position of the methyl substituent. The presence or absence of an N-H proton for hydrogen bonding creates significant differences in boiling point, density, and basicity. 1-Methylpyrazole, lacking a hydrogen bond donor, is a volatile liquid, whereas the C-methylated isomers are higher-boiling liquids or solids. These variations are critical for drug development, influencing everything from synthesis and purification to solubility, membrane permeability, and receptor binding. A thorough understanding and precise measurement of these properties, using the standardized protocols outlined herein, are essential for the rational design and successful application of methylpyrazole-based compounds in scientific research.
References
The Architecture of Pyrazoles: An In-Depth Technical Guide to Their Formation
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and drug development. Its versatile structure is a key pharmacophore in a multitude of therapeutic agents. Understanding the fundamental mechanisms of pyrazole formation is paramount for the rational design and efficient synthesis of novel drug candidates. This technical guide provides a comprehensive overview of the core synthetic strategies for constructing the pyrazole ring, with a focus on reaction mechanisms, detailed experimental protocols, and comparative quantitative data.
Core Synthetic Strategies for Pyrazole Formation
The construction of the pyrazole ring can be broadly categorized into several key methodologies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. The most prominent of these are the Knorr pyrazole synthesis, the Paal-Knorr synthesis, and 1,3-dipolar cycloaddition reactions.
The Knorr Pyrazole Synthesis: A Classic Condensation Approach
First reported by Ludwig Knorr in 1883, this reaction remains a widely utilized and versatile method for pyrazole synthesis.[1] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]
A critical aspect of the Knorr synthesis, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products. This selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, most notably the pH.
Caption: General mechanism of the Knorr pyrazole synthesis.
The Paal-Knorr Synthesis: A Pathway to Pyrroles and Pyrazoles
While the Paal-Knorr synthesis is more commonly associated with the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines, a variation of this reaction can be employed for pyrazole synthesis. This involves the reaction of a 1,4-dicarbonyl compound with hydrazine, proceeding through a similar mechanism of sequential condensation and cyclization.
The mechanism for the pyrrole synthesis has been elucidated to involve the attack of the amine on a protonated carbonyl to form a hemiaminal, followed by attack on the second carbonyl to form a dihydroxytetrahydropyrrole derivative which then dehydrates. A similar pathway is proposed for pyrazole formation using hydrazine.
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
1,3-Dipolar Cycloaddition: A Modern and Regioselective Approach
1,3-dipolar cycloaddition reactions represent a powerful and modern strategy for the synthesis of highly substituted pyrazoles. This method involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, typically an alkyne or a suitable alkene equivalent. A significant advantage of this approach is the high degree of regiocontrol that can be achieved, which is often a challenge in classical condensation reactions. Nitrile imines are commonly generated in situ from hydrazonoyl halides.
Caption: General pathway for 1,3-dipolar cycloaddition.
Quantitative Data Summary
The choice of synthetic route is often dictated by factors such as reaction time, yield, and the use of catalysts. The following tables provide a comparative summary of quantitative data for different pyrazole synthesis methodologies.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 2 hours | 5 minutes |
| Temperature | 75°C | 60°C |
| Power | N/A | 50 W |
| Yield | 72 - 90% | 91 - 98% |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenyl-1H-pyrazole-4-carboxylic Acid Derivatives
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 1 hour | 2 minutes |
| Temperature | 80°C | 80°C |
| Power | N/A | 150 W |
| Yield | 48 - 85% | 62 - 92% |
Table 3: Performance of Various Catalysts in Pyrazole Synthesis
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported |
| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | - | - | - | - | 95% | - |
| Copper (I) Iodide | Acetylenes, Diamine | - | THF | 80 | - | 66-93% | - |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide detailed experimental protocols for key pyrazole formation reactions.
Experimental Workflow: General Pyrazole Synthesis
Caption: A generalized experimental workflow for pyrazole synthesis.
Protocol 1: Knorr Pyrazole Synthesis (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid).
-
Hydrazine Addition: Add the substituted hydrazine (1.0-1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Knorr Pyrazole Synthesis of Pyrazolone Derivatives
-
Reaction Mixture: In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0 eq), and a suitable solvent (e.g., DMSO).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and time (e.g., 140 °C for 20 minutes).
-
Work-up: After cooling, the product can be isolated by precipitation with water followed by filtration, or by extraction and subsequent purification.
Protocol 3: 1,3-Dipolar Cycloaddition for the Synthesis of 1,3,5-Trisubstituted Pyrazoles
-
Reactant Solution: A solution of an α-bromocinnamaldehyde (3 mmol) and a hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane is prepared.
-
Base Addition: Triethylamine (0.46 mL, 3.3 mmol) is added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature until the starting materials have disappeared, as monitored by TLC (typically 7-10 hours).
-
Solvent Removal: The solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes-ethyl acetate gradient as the eluent.
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
References
Theoretical Underpinnings of Methylpyrazole Stability: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical studies elucidating the stability of methylpyrazole isomers. Understanding the relative stability of these isomers is paramount in various fields, including medicinal chemistry and materials science, as it dictates their reactivity, binding affinity, and overall suitability for specific applications. This document provides a comprehensive overview of the computational methods employed to investigate methylpyrazole stability, presents key quantitative data, and outlines the logical frameworks for these theoretical explorations.
Core Concepts in Methylpyrazole Stability
The stability of methylpyrazole isomers is primarily governed by the position of the methyl group on the pyrazole ring and the associated tautomeric equilibria. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can be methylated at several positions, leading to isomers such as 1-methylpyrazole, 3-methylpyrazole, 4-methylpyrazole, and 5-methylpyrazole. Furthermore, 3- and 5-methylpyrazoles exist in a tautomeric equilibrium, where the proton on the nitrogen atom can migrate between the two nitrogen centers.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to probe the subtle energetic differences between these isomers and tautomers. These theoretical studies provide insights into their gas-phase basicities, proton affinities, and relative energies, which are direct measures of their thermodynamic stability.
Quantitative Analysis of Isomer Stability
Theoretical calculations have been employed to determine the relative energies and proton affinities of various methylpyrazole isomers. The data presented below, synthesized from multiple computational studies, highlights the energetic landscape of these compounds.
| Isomer/Tautomer | Relative Energy (kJ/mol) | Proton Affinity (kJ/mol) | Gas-Phase Basicity (kcal/mol) |
| 1-Methylpyrazole | Data not available in abstracts | Data not available in abstracts | Data not available in abstracts |
| 3-Methylpyrazole | Reference | Data not available in abstracts | Data not available in abstracts |
| 5-Methylpyrazole | 9.8 - 10.7[1] | Data not available in abstracts | Data not available in abstracts |
| 4-Methylpyrazole | Data not available in abstracts | Data not available in abstracts | Data not available in abstracts |
Note: The relative energies are typically calculated with respect to the most stable isomer. The proton affinities and gas-phase basicities are measures of the molecule's ability to accept a proton, which correlates with the stability of the corresponding conjugate acid. A comprehensive study determined the gas-phase basicities for all 13 methylpyrazole derivatives, with values ranging from 212.7 to 237.6 kcal mol-1[2]. The tautomeric equilibrium between 3-methylpyrazole and 5-methylpyrazole is influenced by the nature of other substituents on the pyrazole ring[1][3]. Electron-donating groups tend to favor the 3-substituted tautomer, while electron-withdrawing groups stabilize the 5-substituted form[3].
Computational Methodologies
The theoretical investigation of methylpyrazole stability relies on sophisticated quantum chemical calculations. The following outlines a typical computational protocol employed in these studies.
Geometry Optimization
The first step involves finding the minimum energy structure of each methylpyrazole isomer. This is achieved through geometry optimization, where the positions of all atoms are varied until the lowest energy conformation is found.
-
Method: Density Functional Theory (DFT) is a widely used method. The B3LYP functional is a popular choice as it provides a good balance between accuracy and computational cost.
-
Basis Set: A basis set is a set of mathematical functions used to describe the orbitals of the atoms. The 6-311++G(d,p) basis set is commonly employed for these types of calculations, as it provides a flexible description of the electron distribution.
Frequency Calculations
Once the geometries are optimized, frequency calculations are performed to confirm that the structures correspond to true energy minima on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE) and thermal corrections.
Single-Point Energy Calculations
To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set. This can include methods like Møller–Plesset perturbation theory (MP2).
Solvation Effects
The stability of isomers can be significantly influenced by the solvent. To account for this, solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations to simulate the effect of a solvent environment.
Visualizing Theoretical Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the computational studies and the relationships between different methylpyrazole isomers.
References
Methodological & Application
Applications of 3-Methylpyrazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
3-Methylpyrazole and its derivatives are a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide range of therapeutic agents. The inherent chemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged structure in drug design. This document provides detailed application notes, experimental protocols, and data for researchers engaged in the discovery and development of novel pharmaceuticals based on the 3-methylpyrazole core.
3-Methylpyrazole as a Bioactive Scaffold
The 3-methylpyrazole moiety is a key constituent in numerous compounds exhibiting significant biological activities. Its derivatives have been extensively explored for their potential as:
-
Kinase Inhibitors: The pyrazole nucleus is a common feature in many kinase inhibitors, where it can act as a hinge-binder in the ATP-binding site of various kinases. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making pyrazole derivatives highly valuable in oncology research.
-
Anti-inflammatory Agents: Compounds incorporating the 3-methylpyrazole scaffold have demonstrated potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. This has led to the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved side-effect profiles.
-
Antimicrobial Agents: The structural features of 3-methylpyrazole derivatives have been leveraged to design novel antibacterial and antifungal agents. These compounds can interfere with essential microbial pathways, offering new avenues to combat infectious diseases.
Quantitative Data: Bioactivity of Pyrazole Derivatives
The following tables summarize the quantitative biological data for representative pyrazole derivatives in key therapeutic areas.
Table 1: Kinase Inhibitory Activity of Pyrazole-Based Compounds
| Compound/Reference | Target Kinase | IC50 (nM) |
| Celecoxib Analogue | COX-2 | 8 |
| Pyrazolo[3,4-d]pyrimidine 1 | VEGFR-2 | 15 |
| Pyrazolo[3,4-d]pyrimidine 2 | Src Tyrosine Kinase | 5.6 |
| 3,5-diaryl-1H-pyrazole | p38 MAP Kinase | 43 |
Table 2: Anti-inflammatory Activity of 3-Methylpyrazole Derivatives
| Compound | Assay | Inhibition (%) |
| 4-(2-chlorobenzylidine)-3-methylpyrazolin-5(4H)-one | Carrageenan-induced paw edema (rat) | 62% at 400 mg/kg |
| Celecoxib | Carrageenan-induced paw edema (rat) | 58% at 10 mg/kg |
Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole-Based Antimicrobial Agents
| Compound | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |
| Thiazolyl-pyrazole derivative | 8 | 16 |
| Pyrazole-triazole hybrid | 10 | 15 |
| Aminoguanidine-derived 1,3-diphenyl pyrazole | 1-32 | 1 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 3-methylpyrazole derivatives.
Synthesis of a 3-Methylpyrazole-Containing Bioactive Compound (Celecoxib Analogue)
This protocol describes a three-step synthesis of a celecoxib analogue, a selective COX-2 inhibitor, starting from 4-methylacetophenone.
Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
In a round-bottom flask, dissolve sodium methoxide (1.2 eq) in methanol.
-
To this solution, add ethyl trifluoroacetate (1.1 eq).
-
Slowly add a solution of 4-methylacetophenone (1.0 eq) in methanol to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with 1N HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the 1,3-dione intermediate.
Step 2: Synthesis of 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (Celecoxib)
-
To a solution of the 1,3-dione from Step 1 (1.0 eq) in ethanol, add 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure celecoxib.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats.[1][2]
This protocol assesses the in vivo anti-inflammatory effect of a test compound.
-
Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.
-
Divide the animals into groups (n=6): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test compound groups (various doses).
-
Administer the test compounds and the standard drug orally 1 hour before carrageenan injection. The control group receives the vehicle only.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
In Vitro Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination.[3][4]
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Pathways and Workflows
Signaling Pathways Targeted by 3-Methylpyrazole Derivatives
Many 3-methylpyrazole-based kinase inhibitors target critical signaling pathways involved in cell proliferation and survival, such as the JAK-STAT and PI3K/Akt pathways.
Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical development of novel drug candidates based on the 3-methylpyrazole scaffold.
Application Notes and Protocols: 1-Methylpyrazole as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-methylpyrazole as a versatile ligand in coordination chemistry. The unique electronic and steric properties of 1-methylpyrazole make it a valuable component in the design and synthesis of metal complexes with diverse applications in catalysis, materials science, and medicinal chemistry.
Introduction to 1-Methylpyrazole in Coordination Chemistry
1-Methylpyrazole is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, with a methyl group on one of the nitrogens. This structural feature allows it to act as a monodentate ligand, coordinating to metal centers primarily through the pyridine-like nitrogen atom. The presence of the methyl group can influence the steric environment around the metal center, impacting the stability and reactivity of the resulting coordination complex.
The nitrogen atoms within the 1-methylpyrazole molecule are adept at coordinating with various transition metal centers, including copper, ruthenium, palladium, and others, leading to the formation of stable complexes.[1] These complexes have demonstrated significant potential in a range of applications.
Key Applications of 1-Methylpyrazole Complexes
The coordination complexes of 1-methylpyrazole have found utility in several key areas of chemical research and development:
-
Catalysis: 1-Methylpyrazole complexes, particularly those of copper, are effective catalysts for various organic transformations.[1] They have shown significant activity in cross-coupling reactions, such as the Chan-Lam and Suzuki-Miyaura reactions, which are fundamental in the synthesis of pharmaceuticals and fine chemicals.[2][3][4] The ligand's electronic properties can modulate the catalytic efficiency of the metal center.
-
Materials Science: The ability of 1-methylpyrazole to form stable complexes contributes to the development of novel materials. These include metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, separation, and sensing.
-
Medicinal Chemistry and Drug Development: Pyrazole derivatives are a well-established scaffold in medicinal chemistry, and their metal complexes are being explored for their therapeutic potential. Copper complexes of pyrazole derivatives, for instance, have been investigated as potential anticancer agents.
Quantitative Data Summary
The structural and spectroscopic properties of 1-methylpyrazole and its coordination complexes can be quantified to understand their behavior and predict their reactivity. The following tables summarize key quantitative data from the literature.
Table 1: Spectroscopic Data of 1-Methylpyrazole and a Representative Copper(II) Complex
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | FT-IR (ν, cm-1) |
| 1-Methylpyrazole | 7.49 (d, 1H), 6.21 (t, 1H), 7.30 (d, 1H), 3.85 (s, 3H, -CH3) | 138.8 (C3), 105.5 (C4), 129.3 (C5), 39.2 (-CH3) | 3110 (νC-H, ring), 2950 (νC-H, methyl), 1530 (νC=N) |
| [Cu(1-methylpyrazole)2Cl2] | Shifts in aromatic protons and methyl protons upon coordination | Shifts in ring carbons and methyl carbon upon coordination | ~1550 (νC=N, shifted), ~450 (νCu-N) |
Note: Specific NMR data for the complex can vary depending on the metal center and solvent.
Table 2: Selected Bond Lengths and Angles in Pyrazole-Based Metal Complexes
| Complex | M-N Bond Length (Å) | N-M-N Angle (°) | M-Cl Bond Length (Å) | Reference |
| --INVALID-LINK--2 | Cu-N1 = 2.033, Cu-N4 = 1.975 | - | - | |
| [Cu(bis(pyrazol-1-yl)methane)Cl(H2O)]Cl | 2.009 (average) | - | 2.6845 | |
| --INVALID-LINK--2 | - | 87.08 | - |
Note: Data for closely related pyrazole complexes are included to provide a comparative framework.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative 1-methylpyrazole complex and its application in a catalytic reaction.
Synthesis of Bis(1-methylpyrazole)dihalometal(II) Complexes
This protocol describes a general method for the synthesis of complexes with the formula [M(1-methylpyrazole)₂X₂], where M is a divalent transition metal (e.g., Cu, Co, Ni) and X is a halide (e.g., Cl, Br).
dot
References
Methyl Pyrazole Derivatives: A Promising Frontier in Cancer Therapy as Kinase Inhibitors
For Immediate Release
Methyl pyrazole derivatives are emerging as a significant class of small molecules in oncology, demonstrating potent inhibitory effects against a range of protein kinases implicated in cancer progression. These heterocyclic compounds have shown promise in preclinical studies, targeting key signaling pathways that drive tumor growth, proliferation, and survival. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data for researchers, scientists, and drug development professionals working in this active area of cancer research.
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity.[1] Its versatility allows for chemical modifications that can be fine-tuned to achieve desired potency and selectivity against specific kinases.[2] Numerous pyrazole derivatives have been synthesized and evaluated, with some showing impressive anti-cancer activity in both cell-based assays and in vivo models.[3][4]
Data Presentation: Inhibitory Activities of Methyl Pyrazole Derivatives
The following tables summarize the in vitro inhibitory activities of selected methyl pyrazole and related pyrazole derivatives against various protein kinases and cancer cell lines. This data provides a comparative reference for researchers engaged in the design and evaluation of new chemical entities.
Table 1: Inhibitory Activity of Pyrazole Derivatives against Protein Kinases
| Compound/Reference | Target Kinase | IC50 (nM) |
| Compound 50 [3] | EGFR | 90 |
| VEGFR-2 | 230 | |
| Compound 26 | VEGFR-2 | 34,580 |
| Compound 30 | CDK2/cyclin A2 | >10,000 (60% inhibition at 10 µM) |
| Compound 43 | PI3 Kinase | 250 |
| Compound 48 | Haspin Kinase | Potent (>90% inhibition at 100 nM) |
| Compound 53 | BRAFV600E | 23.6 |
| Tozasertib (VX-680) | Aurora Kinase (pan) | - |
| Golidocitinib (AZD4205) | JAK1 | - |
| Compound 24 | CDK9 | 5.5 |
| Afuresertib | Akt1 | Ki = 0.08 |
| Compound 2 | Akt1 | 1.3 |
| Compound 10 | Bcr-Abl | 14.2 |
| Compound 17 | Chk2 | 17.9 |
| Compound 22 | CDK2 | 24 |
| CDK5 | 23 | |
| Compound 31 (Debio 1347) | FGFR-1 | 9.3 |
| FGFR-2 | 7.6 | |
| FGFR-3 | 22 | |
| FGFR-4 | 290 | |
| Compound 3 | EGFR | 60 |
| Compound 9 | VEGFR-2 | 220 |
| Compound 12 | EGFR | - |
| VEGFR-2 | - | |
| Compound 8a | BMPR2 | 506 |
Table 2: Antiproliferative Activity of Pyrazole Derivatives in Cancer Cell Lines
| Compound/Reference | Cancer Cell Line | IC50 (µM) |
| Derivative 99 | Various | 1.18 - 8.18 |
| Compound 17 | MCF7 (Breast) | - |
| Compound 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 |
| Compound 27 | MCF7 (Breast) | 16.50 |
| Compounds 31 & 32 | A549 (Lung) | 42.79 & 55.73 |
| Compound 43 | MCF7 (Breast) | 0.25 |
| Compound 48 | HCT116 (Colon), HeLa (Cervical) | 1.7 & 3.6 |
| Compound 50 | HepG2 (Liver) | 0.71 |
| Compounds 57 & 58 | HepG2, MCF7, HeLa | 3.11 - 4.91 & 4.06 - 4.24 |
| Compound 24 | MOLM-13 (Leukemia) | 0.034 |
| Compound 2 | HCT116 (Colon) | 0.95 |
| Compound 6 | HCT116 (Colon), MCF7 (Breast) | 0.39 & 0.46 |
| Compound 10 | K562 (Leukemia) | 0.27 |
| Compound 17 | HepG2, HeLa, MCF7 | 10.8, 11.8, 10.4 |
| Compound 22 | Various | 0.192 - 0.924 |
| Compound 6 | MCF-7, A-549, HCT-116 | 6.53, 26.40, 59.84 |
| Compound 7a | HepG2 (Liver) | 6.1 |
| Compound 7b | HepG2 (Liver) | 7.9 |
| Compounds 1, 2, 4, 8, 11, 12, 15 | HepG2 (Liver) | 0.31 - 0.71 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by methyl pyrazole derivatives and a general workflow for their evaluation.
Figure 1. Inhibition of the JAK-STAT signaling pathway.
Figure 2. Inhibition of EGFR/VEGFR signaling pathways.
Figure 3. Inhibition of CDK-mediated cell cycle progression.
Figure 4. A general workflow for the evaluation of pyrazole kinase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific compounds or cell lines.
Protocol 1: General Synthesis of 4-Aryl-1-methyl-1H-pyrazole Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of 4-aryl-1-methyl-1H-pyrazole derivatives from 4-bromo-1-methyl-1H-pyrazole.
Materials:
-
4-bromo-1-methyl-1H-pyrazole
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry reaction vessel, add 4-bromo-1-methyl-1H-pyrazole (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.1-1.5 mmol), the palladium catalyst (0.01-0.1 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (5-10 mL).
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-pyrazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of synthesized compounds using the ADP-Glo™ Kinase Assay (Promega).
Materials:
-
Synthesized methyl pyrazole inhibitors
-
Kinase of interest (e.g., CDK2/cyclin A, EGFR)
-
Substrate for the kinase
-
Kinase buffer
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the serially diluted inhibitor compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the antiproliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
Synthesized methyl pyrazole inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitors (typically in a serial dilution). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value (the concentration that inhibits 50% of cell growth).
Conclusion
Methyl pyrazole derivatives represent a highly versatile and promising scaffold for the development of novel kinase inhibitors for cancer therapy. The data and protocols presented here provide a valuable resource for researchers in the field. The adaptability of the synthetic routes allows for the creation of diverse chemical libraries, which, when combined with high-throughput screening, can lead to the identification of potent and selective kinase inhibitors with significant therapeutic potential. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to advance this promising class of anticancer agents towards clinical applications.
References
Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis
Introduction
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in the development of modern agrochemicals.[1][2] Their versatile chemical nature, characterized by multiple substitution sites and a stable aromatic ring, allows for extensive structural modifications, leading to a wide array of derivatives with potent biological activities.[3][4] In the agrochemical industry, pyrazole-based compounds have been successfully commercialized as fungicides, herbicides, and insecticides, playing a crucial role in crop protection and sustainable agriculture.[5] This document provides a detailed overview of the application of pyrazoles in agrochemical synthesis, complete with quantitative data, experimental protocols, and workflow diagrams for researchers, scientists, and drug development professionals.
Applications of Pyrazole Derivatives in Agrochemicals
The pyrazole scaffold is a "privileged" structure in agrochemical discovery, meaning it is a recurring motif in a variety of successful commercial products. This is due to its ability to interact with a range of biological targets in pests, weeds, and fungi.
Pyrazole-Based Fungicides
A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain, leading to the inhibition of spore germination and mycelial growth. The pyrazole-carboxamide group is a key pharmacophore for this class.
-
Examples: Bixafen, Fluxapyroxad, Sedaxane, and Pyraclostrobin.
-
Mode of Action: These fungicides inhibit Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain, blocking ATP production and causing fungal cell death.
-
Application: They offer broad-spectrum control of various plant diseases in crops like cereals, fruits, and vegetables.
Pyrazole-Based Herbicides
Pyrazole derivatives are prominent in the development of herbicides that target key plant enzymes. A major class includes inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for plastoquinone and tocopherol biosynthesis in plants.
-
Examples: Pyrasulfotole, Topramezone, Pyrazoxyfen.
-
Mode of Action: Inhibition of the HPPD enzyme leads to a deficiency in essential compounds, causing bleaching of new growth and eventual plant death.
-
Application: These herbicides are used for broadleaf weed control in various crops. The structure-activity relationship (SAR) studies often focus on the substituents on the pyrazole and phenyl rings to enhance efficacy and crop selectivity.
Pyrazole-Based Insecticides
Pyrazole insecticides are highly effective against a wide range of agricultural pests. They primarily act on the nervous system or energy metabolism of insects.
-
Examples: Fipronil, Tolfenpyrad, Tebufenpyrad.
-
Mode of Action:
-
Fipronil: Acts as a potent antagonist of the GABA-gated chloride channel in neurons, leading to central nervous system disruption and insect death.
-
Tolfenpyrad & Tebufenpyrad: Function as mitochondrial electron transport inhibitors (METIs), specifically at Complex I (NADH-CoQ reductase). This disrupts ATP formation, leading to cellular energy depletion and mortality.
-
-
Application: Used to control a broad spectrum of insects in crops, as well as for termite and locust control.
Data Presentation
Quantitative data is crucial for evaluating the efficacy and potential of newly synthesized agrochemical compounds. The following tables summarize key data for representative pyrazole-based agrochemicals.
Table 1: Overview of Commercial Pyrazole-Based Agrochemicals
| Compound | Class | Mode of Action | Primary Target |
| Bixafen | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) | Cereal and oilseed rape diseases |
| Pyraclostrobin | Fungicide | Quinone outside Inhibitor (QoI) | Fruit and vegetable fungal diseases |
| Pyrasulfotole | Herbicide | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor | Broadleaf weeds in cereals |
| Fipronil | Insecticide | GABA-gated chloride channel antagonist | Termites, locusts, various crop pests |
| Tolfenpyrad | Insecticide | Mitochondrial Electron Transport Inhibitor (METI) | Lepidoptera and other pests |
Table 2: Efficacy of Experimental Pyrazole Insecticides
| Compound ID | Target Pest | LC₅₀ (µg/mL) | Synthesis Yield (%) | Reference Compound | LC₅₀ of Ref. (µg/mL) |
| 3d | Termites | 0.006 | 79-95 | Fipronil | 0.038 |
| 3f | Termites | 0.001 | 79-95 | Fipronil | 0.038 |
| 6h | Locusts | 47.68 | 59-94 | Fipronil | 63.09 |
| 3b | Locusts | 100.00 | 79-95 | Fipronil | 63.09 |
Table 3: Fungicidal Activity of Experimental Pyrazole Derivatives
| Compound ID | Target Fungi | Inhibition at 16.7 µg/mL (%) | Reference Compound | Inhibition of Ref. (%) |
| 10d | G. graminis var. tritici | 100 | Pyraclostrobin | 100 |
| 10e | G. graminis var. tritici | 94.0 | Pyraclostrobin | 100 |
Experimental Protocols
The synthesis of pyrazole-based agrochemicals often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The subsequent functionalization of the pyrazole core is key to achieving the desired biological activity.
Protocol 1: General Synthesis of a 1,3,5-Substituted Pyrazole Core
This protocol describes a classic Knorr-type pyrazole synthesis using a 1,3-diketone and a substituted hydrazine.
Materials and Reagents:
-
1,3-Diketone (e.g., acetylacetone)
-
Substituted Hydrazine (e.g., phenylhydrazine)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted hydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1,3,5-substituted pyrazole.
Protocol 2: Synthesis of a Pyrazole-Amide Insecticide Precursor
This protocol outlines the synthesis of a key intermediate for pyrazole-amide insecticides, such as those related to chlorantraniliprole. It involves creating an amide linkage to the pyrazole core.
Materials and Reagents:
-
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Ammonium hydroxide (NH₃·H₂O)
-
Acetonitrile (MeCN) (solvent)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid in acetonitrile, add HOBt (1.2 eq) and EDCI (1.2 eq).
-
Stir the mixture at room temperature for 3 hours to activate the carboxylic acid.
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly add ammonium hydroxide to the mixture. Maintain this temperature until the reaction is complete (monitored by TLC).
-
Concentrate the solvent in vacuo.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the resulting solid by column chromatography to yield the desired 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide.
Visualizations
Diagrams created using Graphviz (DOT language) illustrate key synthetic pathways and logical workflows in the development of pyrazole-based agrochemicals.
Diagram 1: General Synthesis of Pyrazole Ring (Knorr Synthesis)
Caption: A simplified workflow for the Knorr pyrazole synthesis.
Diagram 2: Mode of Action for METI Pyrazole Insecticides
Caption: Inhibition of mitochondrial electron transport by pyrazole insecticides.
Diagram 3: Workflow for Novel Agrochemical Discovery
Caption: A logical workflow for the discovery of new pyrazole agrochemicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem [royal-chem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Knorr Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of substituted pyrazoles. This method, first reported by Ludwig Knorr in 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The versatility and simplicity of this reaction have made it a vital tool in medicinal chemistry and drug development, as the pyrazole scaffold is a key pharmacophore in numerous biologically active compounds.[2]
General Reaction Mechanism
The Knorr pyrazole synthesis is typically an acid-catalyzed cyclocondensation reaction.[3][4] The mechanism involves the initial reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[2] When using unsymmetrical 1,3-dicarbonyl compounds, the reaction can potentially yield two regioisomeric products, depending on which carbonyl group is initially attacked by the substituted hydrazine.
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives. These are intended as a starting point and may require optimization for different substrates and scales.
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)
This protocol describes the synthesis of Edaravone, a neuroprotective agent, from ethyl acetoacetate and phenylhydrazine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.
-
Heating: Heat the reaction mixture under reflux for 1 hour.
-
Isolation: Cool the resulting syrup in an ice bath.
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent. The pure pyrazolone can be obtained by recrystallization from ethanol.
Protocol 2: Synthesis of a Phenyl-Substituted Pyrazolone
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of various substituted pyrazoles via the Knorr synthesis and its modifications.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl acetoacetate | Phenylhydrazine | None | Neat | Reflux | 1 | High |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid | 1-Propanol | 100 | 1 | 79 |
| 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | 4-Hydrazinobenzenesulfonamide hydrochloride | HCl | Water | Not specified | Not specified | Not specified |
| Acetylacetone | Phenylhydrazine | None | Not specified | 70 | Not specified | 81 |
Application in Drug Development: The Case of Celecoxib
The Knorr pyrazole synthesis is instrumental in the production of many pharmaceuticals. A prominent example is Celecoxib (brand name Celebrex), a selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).
Signaling Pathway of Celecoxib
Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a key role in the inflammatory response by converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins. This selective inhibition of COX-2, while sparing COX-1, is responsible for the reduced gastrointestinal side effects compared to non-selective NSAIDs. Beyond its anti-inflammatory effects, celecoxib has also been shown to induce apoptosis and inhibit angiogenesis, properties that are being explored for cancer therapy.
Caption: Mechanism of action of Celecoxib.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Knorr pyrazole synthesis.
Caption: Experimental workflow for Knorr pyrazole synthesis.
References
Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential, has been greatly advanced by the advent of multi-component reactions (MCRs).[1][2][3] MCRs offer a powerful and efficient approach to constructing complex molecular architectures in a single step, adhering to the principles of green chemistry through their high atom economy, operational simplicity, and reduced waste generation.[3] This document provides detailed application notes and protocols for the multi-component synthesis of pyrazole derivatives, with a focus on practical implementation in a research and development setting.
Application Notes
Multi-component reactions for pyrazole synthesis typically involve the condensation of three or more starting materials in a one-pot fashion.[3] Common strategies include three-component, four-component, and even five-component reactions, which have been successfully employed to generate a diverse library of pyrazole-containing scaffolds. These reactions often utilize readily available starting materials such as aldehydes, β-ketoesters, malononitrile, and hydrazine derivatives.
The versatility of MCRs allows for the synthesis of various fused pyrazole systems, with pyrano[2,3-c]pyrazoles being a prominent example due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The choice of catalyst and reaction conditions can significantly influence the reaction outcome, with options ranging from catalyst-free conditions to the use of organocatalysts, metal nanoparticles, and microwave or ultrasound irradiation to enhance reaction rates and yields.
Key Advantages of MCRs for Pyrazole Synthesis:
-
Efficiency: MCRs streamline synthetic routes by combining multiple steps into a single operation, saving time, and resources.
-
Diversity: The use of multiple, varied starting materials allows for the rapid generation of a large number of structurally diverse pyrazole derivatives, which is highly beneficial for drug discovery and lead optimization.
-
Green Chemistry: By minimizing the number of synthetic steps and purification procedures, MCRs reduce solvent consumption and waste production.
Experimental Protocols
This section provides a detailed protocol for a representative four-component synthesis of pyrano[2,3-c]pyrazole derivatives. This protocol is based on commonly reported methodologies and can be adapted for the synthesis of a variety of substituted pyrazoles.
Protocol: Four-Component Synthesis of 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (or water as a green solvent alternative)
-
Catalyst (e.g., piperidine, taurine, or a magnetically recoverable nanocatalyst)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of the chosen catalyst (e.g., piperidine, 5 mol%).
-
Reaction: Stir the reaction mixture at room temperature or under reflux, depending on the specific substrates and catalyst used. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 20 minutes to several hours.
-
Workup: Upon completion of the reaction, the solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure pyrano[2,3-c]pyrazole derivative.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize quantitative data for the synthesis of various pyrazole derivatives via multi-component reactions, highlighting the efficiency and versatility of these methods.
Table 1: Three-Component Synthesis of Pyrazole Derivatives
| Entry | Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | 1H-pyrazole-4-carbaldehyde | Malononitrile | Active methylene compound | Pyrrolidine-acetic acid | Solvent-free (Microwave) | - | Good | |
| 2 | Enaminones | Benzaldehyde | Hydrazine-HCl | Ammonium acetate | Water | - | Moderate | |
| 3 | Aldehydes | 1,3-Dicarbonyls | Diazo compounds | - | DMSO | 12 h | 70-90 |
Table 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives
| Entry | Aldehyde | β-Ketoester | Active Methylene | Hydrazine Source | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Aromatic aldehydes | Ethyl acetoacetate | Malononitrile | Hydrazine hydrate | Taurine | Water | 2 h | 85-92 | |
| 2 | Aromatic aldehydes | Ethyl acetoacetate | Malononitrile | Hydrazine hydrate | Piperidine | Water | 20 min | 85-93 | |
| 3 | Aromatic aldehydes | Ethyl acetoacetate | Malononitrile | Phenyl hydrazine | Fe₃O₄/PAM nanocomposite | Solvent-free | - | High | |
| 4 | Aromatic aldehydes | Ethyl acetoacetate | Malononitrile | Hydrazine hydrate | Sodium gluconate | - | - | - |
Table 3: Five-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives
| Entry | Starting Material 1 | Starting Material 2 | Starting Material 3 | Starting Material 4 | Starting Material 5 | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | 5-methyl-1,3,4-thiadiazole-2-thiol | Aldehydes | Malononitrile | Ethyl 4-chloro-3-oxobutanoate | Hydrazine hydrate | Montmorillonite K10 | Solvent-free | 5 h | 81-91 |
Visualizations
The following diagrams illustrate the general workflow and a representative reaction mechanism for the multi-component synthesis of pyrazole derivatives.
Caption: General workflow for the multi-component synthesis of pyrazole derivatives.
Caption: Plausible mechanism for the four-component synthesis of pyrano[2,3-c]pyrazoles.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Methylpyrazole Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methylpyrazoles are a class of heterocyclic organic compounds that exist as various structural isomers, including regioisomers (e.g., 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole) and, in substituted forms, stereoisomers. The accurate detection and differentiation of these isomers are critical in pharmaceutical development, clinical toxicology, and chemical synthesis, as different isomers can exhibit distinct pharmacological, toxicological, and chemical properties. For instance, 4-methylpyrazole (fomepizole) is a potent inhibitor of alcohol dehydrogenase and is used as an antidote for methanol and ethylene glycol poisoning[1][2]. This document provides detailed application notes and experimental protocols for the analytical separation and identification of methylpyrazole isomers using various chromatographic and spectroscopic techniques.
Gas Chromatography (GC) for the Separation of Methylpyrazole Isomers
Gas chromatography is a robust technique for the separation of volatile and thermally stable compounds like methylpyrazole isomers. Coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity, GC can effectively resolve and quantify different isomers. Mass Spectrometry (MS) is also a powerful detector for GC, providing both separation and structural information based on fragmentation patterns[3][4].
Application Note: GC-NPD for Quantification of 4-Methylpyrazole in Biological Matrices
This method is suitable for the quantitative analysis of 4-methylpyrazole in plasma and urine, using 3-methylpyrazole as an internal standard. The nitrogen-selective detection offers high sensitivity and specificity for nitrogen-containing compounds like pyrazoles[5].
Quantitative Data Summary:
| Parameter | Plasma | Urine |
| Linear Range | 25-1000 ng/mL | 0.5-5 µg/mL |
| Recovery | ~100% | ~100% |
| Between-Day CV | < 6.0% | < 6.0% |
| Data synthesized from. |
Experimental Protocol: GC-NPD Analysis of 4-Methylpyrazole
1. Sample Preparation (Plasma/Urine): a. To 1 mL of plasma or urine in a glass tube, add a known amount of 3-methylpyrazole as the internal standard. b. Add 1 mL of saturated sodium borate buffer. c. Extract the sample with 5 mL of diethyl ether by vortexing for 2 minutes. d. Centrifuge at 2000 rpm for 5 minutes to separate the layers. e. Transfer the ether layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 50 µL of methanol for GC injection.
2. GC-NPD Conditions:
- Instrument: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector.
- Column: Carbowax 20M or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: 10°C/min to 180°C.
- Hold at 180°C for 5 minutes.
- Detector Temperature: 300°C.
- Injection Volume: 1-2 µL.
3. Data Analysis:
- Identify the peaks for 4-methylpyrazole and the internal standard (3-methylpyrazole) based on their retention times.
- Construct a calibration curve by plotting the ratio of the peak area of 4-methylpyrazole to the peak area of the internal standard against the concentration of 4-methylpyrazole.
- Quantify the amount of 4-methylpyrazole in the samples using the calibration curve.
Workflow for GC Analysis of Methylpyrazole Isomers
References
- 1. Plasma and tissue determination of 4-methylpyrazole for pharmacokinetic analysis in acute adult and pediatric methanol/ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of 4-methylpyrazole in plasma and urine by gas chromatography with nitrogen-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl Pyrazole Derivatives in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of methyl pyrazole derivatives in treating a range of neurological disorders. This document outlines their mechanisms of action, provides detailed experimental protocols for their evaluation, and presents key quantitative data to facilitate further research and development.
Introduction
Methyl pyrazole derivatives are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Their versatile structure allows for modifications that can target various biological pathways implicated in the pathogenesis of neurological disorders such as Alzheimer's disease, Parkinson's disease, epilepsy, and spinal cord injury.[4][5] The core pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, serves as a privileged structure in drug discovery.
Mechanism of Action
The neuroprotective effects of methyl pyrazole derivatives are multifaceted, primarily attributed to their anti-inflammatory, antioxidant, and enzyme-inhibiting properties.
Anti-Inflammatory and Neuroprotective Effects
Neuroinflammation is a key contributor to the progression of many neurodegenerative diseases. Methyl pyrazole derivatives have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways.
One of the primary mechanisms is the inhibition of pro-inflammatory cytokines. For instance, certain pyrazole derivatives have demonstrated the ability to suppress the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This is often achieved through the regulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By inhibiting NF-κB, these compounds can reduce the production of inflammatory mediators, thereby mitigating neuronal damage.
Signaling Pathway: NF-κB Mediated Neuroinflammation
Caption: Inhibition of the NF-κB pathway by methyl pyrazole derivatives.
Enzyme Inhibition
Methyl pyrazole derivatives have been designed to selectively inhibit enzymes that play a crucial role in the pathophysiology of neurological disorders.
-
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes can increase the levels of neurotransmitters like dopamine and serotonin, which is beneficial in conditions such as Parkinson's disease and depression. Several pyrazoline derivatives have shown potent and selective inhibition of MAO-A and MAO-B.
-
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibiting these enzymes is a primary therapeutic strategy for Alzheimer's disease. Novel pyrazoline-thiazole and other pyrazole derivatives have demonstrated significant inhibitory activity against both AChE and BChE.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various methyl pyrazole derivatives against key neurological targets.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound | Target | IC50 (µM) | Reference |
| 3j | MAO-A | 0.5781 ± 0.1674 | |
| 3c | MAO-A | 5.619 ± 1.04 | |
| 3j | MAO-B | 3.5 ± 0.7 | |
| 3d | MAO-B | 9.952 ± 1.831 | |
| 3c | MAO-B | 17.67 ± 5.6 | |
| 3g | MAO-B | 37.18 ± 2.485 | |
| TR16 | MAO-B | 0.17 | |
| TR2 | MAO-B | 0.27 |
Table 2: Cholinesterase Inhibition
| Compound | Target | IC50 (µM) | Reference |
| A01 | AChE | 0.00636 | |
| A06 | AChE | 0.09 ± 0.004 | |
| A13 | AChE | 0.02347 ± 0.00117 | |
| 3g | AChE | 0.338 | |
| 3f | AChE | 0.382 | |
| 3g | BChE | 2.087 |
Table 3: Anti-Inflammatory Activity
| Compound | Target | IC50 (µM) | Reference |
| 6g | IL-6 Suppression | 9.562 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel methyl pyrazole derivatives.
Protocol 1: Synthesis of 1,3,5-Trisubstituted-2-Pyrazoline Derivatives
This protocol describes a general method for the synthesis of pyrazoline derivatives, which can be adapted for various methyl pyrazole compounds.
Experimental Workflow: Synthesis of Pyrazoline Derivatives
Caption: General workflow for the synthesis of pyrazoline derivatives.
Materials:
-
Substituted acetophenones
-
Aromatic aldehydes
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Sodium hydroxide
Procedure:
-
Chalcone Synthesis:
-
Dissolve the substituted acetophenone and aromatic aldehyde in ethanol.
-
Add a catalytic amount of aqueous sodium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter, wash the precipitate with water, and dry to obtain the chalcone intermediate.
-
-
Pyrazoline Synthesis (Conventional Method):
-
Reflux the synthesized chalcone with an excess of hydrazine hydrate in absolute ethanol with a few drops of glacial acetic acid for 3-6 hours.
-
Pour the hot reaction mixture into ice-cold water.
-
Collect the resulting solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.
-
-
Pyrazoline Synthesis (Microwave-Assisted Method):
-
Mix the chalcone and hydrazine hydrate in dry ethanol in a microwave-safe vessel.
-
Irradiate the mixture in a microwave synthesizer (e.g., 240-350 W for 50-400 seconds).
-
After cooling, pour the mixture into ice-cold water to precipitate the product.
-
Filter, wash, and recrystallize the product as described above.
-
Protocol 2: In Vitro Anti-Inflammatory Activity Assay in BV2 Microglial Cells
This protocol assesses the ability of methyl pyrazole derivatives to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds (methyl pyrazole derivatives)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Culture:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Treatment:
-
Seed BV2 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the methyl pyrazole derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
-
RNA Extraction and qRT-PCR:
-
After incubation, harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the relative mRNA expression using the 2^-ΔΔCt method.
-
Determine the IC50 value for the inhibition of cytokine expression.
-
Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol measures the inhibitory effect of methyl pyrazole derivatives on MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Horseradish peroxidase
-
Amplex Red reagent
-
Phosphate buffer
-
Test compounds
-
Fluorometric plate reader
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing the respective MAO enzyme, horseradish peroxidase, and Amplex Red reagent in phosphate buffer.
-
-
Inhibition Assay:
-
Add various concentrations of the test compounds to the wells of a 96-well plate.
-
Add the enzyme reaction mixture to each well and pre-incubate.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
-
Detection:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 4: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer
-
Test compounds
-
Microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and various concentrations of the test compound.
-
Add the AChE enzyme solution to each well and incubate.
-
-
Enzymatic Reaction:
-
Start the reaction by adding the substrate ATCI.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
Methyl pyrazole derivatives represent a promising class of compounds for the development of novel therapeutics for neurological disorders. Their ability to target multiple pathological pathways, including neuroinflammation and enzymatic dysregulation, makes them attractive candidates for further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of these compounds and to design and synthesize new, more potent derivatives.
References
- 1. Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective [ouci.dntb.gov.ua]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving reaction yield of methyl pyrazole synthesis
Technical Support Center: Methyl Pyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to address common challenges and improve the reaction yield of methyl pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing substituted methyl pyrazoles?
A1: The most prevalent and robust method for synthesizing methyl pyrazoles is the Knorr pyrazole synthesis. This method involves the condensation reaction between a 1,3-dicarbonyl compound (like acetylacetone or its derivatives) and a hydrazine (such as hydrazine hydrate or a substituted hydrazine like methylhydrazine).[1][2] The reaction typically proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[2] Variations of this method, including the use of α,β-unsaturated aldehydes and ketones, are also common.[3][4]
Q2: What are the primary factors that influence the yield and purity of the final methyl pyrazole product?
A2: Several critical factors can significantly impact the outcome of a methyl pyrazole synthesis. The most important include:
-
Regioselectivity: The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can produce a mixture of two regioisomers, which can be difficult to separate and will lower the yield of the desired product.
-
Reaction Conditions: Parameters such as temperature, solvent, reaction time, and the presence or absence of a catalyst are crucial. For example, refluxing the reaction mixture often leads to higher conversion rates but may also increase byproduct formation.
-
Purity of Starting Materials: The quality of the 1,3-dicarbonyl and hydrazine starting materials is paramount. Impurities, especially in hydrazine which can decompose over time, can lead to significant side reactions and the formation of colored byproducts.
-
Atmosphere: For sensitive substrates or intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation and degradation.
Q3: How can I control the formation of regioisomers during the synthesis?
A3: Controlling regioselectivity is a primary challenge when using unsymmetrical starting materials. Strategies to influence the isomeric ratio include:
-
Modifying Reaction Conditions: Adjusting the solvent, temperature, and pH can alter the site of the initial nucleophilic attack by the hydrazine.
-
Choice of Hydrazine: The substituent on the hydrazine can sterically or electronically favor attack at one of the carbonyl carbons.
-
Use of Catalysts: Acid or base catalysts can influence the reaction pathway and, in some cases, improve the selectivity for one isomer.
-
Reactant Stoichiometry: Varying the ratio of the dicarbonyl compound to the hydrazine has been shown to affect the regioisomeric ratio in some systems.
Q4: Are there modern, more efficient methods for pyrazole synthesis beyond traditional batch chemistry?
A4: Yes, flow chemistry has emerged as a powerful alternative to conventional batch methods for pyrazole synthesis. This technique offers enhanced control over reaction parameters like temperature and residence time, leading to improved safety, scalability, and often higher yields and shorter reaction times. For example, a continuous-flow approach for synthesizing the anti-inflammatory drug Celecoxib (a pyrazole derivative) achieved a 90% yield with a residence time of just 64 minutes, compared to 20 hours required for the batch process.
Troubleshooting Guide
This section addresses specific issues encountered during methyl pyrazole synthesis, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive or Impure Reagents | Use fresh, high-purity starting materials. Phenylhydrazine, in particular, can decompose and should be freshly distilled if it appears colored. |
| Incomplete Reaction | Increase the reaction temperature or prolong the reaction time. Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or GC-MS to determine the optimal endpoint. |
| Suboptimal pH | If using a hydrazine salt (e.g., hydrochloride), the initial mixture will be acidic. While this can catalyze the reaction, an excessively low pH can protonate the hydrazine, reducing its nucleophilicity. The pH may need to be optimized by adding a base. |
| Ineffective Catalyst | If using an acid catalyst (e.g., acetic acid), ensure it is active. Consider trying a different acid catalyst, such as p-toluenesulfonic acid (PTSA) or a Lewis acid. |
| Reduced Nucleophilicity of Hydrazine | If the hydrazine contains strong electron-withdrawing groups, its nucleophilicity will be reduced, slowing the reaction. In this case, increasing the reaction temperature and/or prolonging the reaction time is necessary. |
Issue 2: Formation of Multiple Products (Regioisomers or Byproducts)
| Potential Cause | Recommended Solution |
| Use of Unsymmetrical Reagents | This is the primary cause of regioisomer formation. While difficult to prevent entirely, optimizing reaction conditions (temperature, solvent) can favor one isomer. Careful purification by column chromatography or fractional crystallization will be required to separate the isomers. |
| Side Reactions | Unwanted side reactions can create byproducts like pyrazolines (from incomplete aromatization) or polymeric tars, especially at high temperatures. Monitor the reaction by TLC and stop it once the starting material is consumed to minimize byproduct formation. |
| Hydrazine Decomposition | Decomposition of hydrazine can lead to colored impurities. Running the reaction at a lower temperature or under an inert atmosphere can mitigate this. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Unreacted Hydrazine | Unreacted hydrazine or its salts can be removed with an acidic wash during the workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to move the basic impurities into the aqueous layer. |
| Separating Regioisomers | This is often challenging. Careful column chromatography on silica gel with a well-chosen eluent system (e.g., a hexanes-ethyl acetate gradient) is the most common method. If the isomers have different solubilities, fractional crystallization can be effective. |
| Product is an Oil or Low-Melting Solid | If the product fails to crystallize, try trituration with a non-polar solvent like hexane to induce solidification. If this fails, column chromatography is the best alternative. For basic pyrazole products that are difficult to purify on standard silica gel, the silica can be deactivated with triethylamine, or reverse-phase (C-18) chromatography can be used. |
| Highly Polar Product | The presence of polar functional groups (like carboxylic acids) can make purification by standard silica gel chromatography difficult. In such cases, reverse-phase chromatography may be more effective. |
Experimental Protocols
Protocol 1: General Knorr Synthesis of a Substituted Methyl Pyrazole
This protocol is a representative example for the synthesis of a 1,5-dimethyl-1H-pyrazol-3-amine derivative.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-ketonitrile (e.g., acetoacetonitrile) (1.0 eq.) in a suitable solvent such as ethanol.
-
Hydrazine Addition: While stirring the solution at room temperature, add methylhydrazine (1.0-1.2 eq.) dropwise. Be aware that this addition can be exothermic.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.). The acid protonates the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the hydrazine.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution with a hexanes-ethyl acetate system is often effective. If the product is basic, adding a small amount of triethylamine to the eluent can improve separation.
Protocol 2: Acid-Base Extraction to Remove Hydrazine Impurities
This protocol is effective for removing unreacted basic hydrazine starting material from the crude product.
-
Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.
-
Extraction: Stopper the funnel, shake vigorously, and periodically vent to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the protonated hydrazine salt.
-
Repeat (Optional): Repeat the wash with the dilute acid solution to ensure complete removal of basic impurities.
-
Neutral Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product, now free of hydrazine.
Visualizations
Caption: General workflow for the Knorr synthesis of methyl pyrazoles.
Caption: Decision-making flowchart for troubleshooting low yield.
Caption: Formation of regioisomers from unsymmetrical reagents.
References
Technical Support Center: Selective N-Methylation of Pyrazoles
Welcome to the Technical support center for the selective N-methylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-methylation of unsymmetrically substituted pyrazoles?
A1: The main challenge is controlling the regioselectivity of the methylation. Pyrazoles have two adjacent nitrogen atoms (N1 and N2), and their similar reactivity often leads to the formation of a mixture of N1- and N2-methylated regioisomers, which can be difficult to separate.[1][2] Traditional methylating agents like methyl iodide or dimethyl sulfate typically provide poor selectivity.[1]
Q2: What factors influence the N1/N2 selectivity in pyrazole methylation?
A2: Several factors can influence the regioselectivity:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the use of sterically demanding methylating agents can favor methylation at the less hindered nitrogen atom.[1][3]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 isomers.
-
Methylating Agent: The nature of the methylating agent plays a crucial role. More advanced reagents have been developed to improve selectivity.
Q3: Are there reliable methods to achieve high N1-selectivity?
A3: Yes, several methods have been developed to achieve high N1-selectivity:
-
Sterically Hindered Methylating Agents: Using bulky α-halomethylsilanes as "masked" methylating reagents has been shown to afford excellent N1-selectivity (often >90%).
-
Biocatalysis: Engineered enzymes, such as methyltransferases, can provide exceptional regioselectivity (>99%) for pyrazole methylation.
-
Protecting Group Strategies: In some cases, a protecting group can be used to block one of the nitrogen atoms, directing methylation to the desired position, followed by deprotection.
Q4: How can I separate a mixture of N1- and N2-methylated pyrazole isomers?
A4: The most common method for separating regioisomers is silica gel column chromatography. The success of the separation depends on finding a suitable eluent system that provides a good resolution between the two isomers on a TLC plate. In some cases, recrystallization or preparative HPLC may also be effective. For more polar pyrazoles, reversed-phase (C18) chromatography can be a viable option.
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
| Potential Cause | Suggested Solution |
| Use of non-selective methylating agent (e.g., MeI, DMS) | Consider switching to a more selective methylating agent. Sterically bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, have demonstrated high N1-selectivity. |
| Suboptimal reaction conditions | Screen different bases and solvents. The choice of base (e.g., KHMDS, NaH, K₂CO₃) and solvent (e.g., THF, DMF, DMSO) can significantly influence the N1/N2 ratio. For some substrates, aprotic polar solvents may favor one isomer over the other. |
| Steric and electronic properties of the pyrazole substrate | If the substituents on your pyrazole do not provide a strong directing effect, achieving high selectivity with simple methylating agents will be challenging. In such cases, employing advanced methods like enzymatic methylation or using sterically demanding reagents is recommended. |
| Reaction temperature | Investigate the effect of temperature on selectivity. Running the reaction at lower or higher temperatures may favor the formation of one regioisomer. |
Problem 2: Low Yield or Incomplete Conversion
| Potential Cause | Suggested Solution |
| Insufficiently strong base | Ensure the chosen base is strong enough to fully deprotonate the pyrazole N-H. For less acidic pyrazoles, stronger bases like NaH or KHMDS may be required. |
| Poor quality or decomposition of reagents | Use freshly purchased or purified reagents. Methylating agents like methyl iodide can degrade over time. Ensure solvents are anhydrous, as water can quench the base and hydrolyze the methylating agent. |
| Low reactivity of the pyrazole | Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity. In such cases, increasing the reaction temperature or using a more reactive methylating agent might be necessary. |
| Side reactions | Over-methylation to form a quaternary pyrazolium salt can occur, especially with highly reactive methylating agents or extended reaction times. Monitor the reaction by TLC or LC-MS to avoid this. The use of a less reactive methylating agent or careful control of stoichiometry can mitigate this issue. |
| Product loss during workup | Highly polar N-methylated pyrazoles can be water-soluble, leading to losses during aqueous workup. Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with an appropriate organic solvent. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Inseparable regioisomers | If the N1 and N2 isomers have very similar polarities, separation by standard silica gel chromatography can be challenging. Experiment with different eluent systems, including those with additives like triethylamine for basic compounds or acetic acid for acidic compounds. Consider using a different stationary phase, such as alumina or reversed-phase silica. |
| Highly polar product | Highly polar products may streak or not move from the baseline on a silica gel column. In such cases, using a more polar eluent system (e.g., with methanol or ammonia in methanol) or switching to reversed-phase chromatography is recommended. Deactivating the silica gel with triethylamine can also help for basic compounds. |
| Contamination with starting materials or reagents | Ensure the reaction has gone to completion to avoid contamination with the starting pyrazole. Excess base or byproducts from the methylating agent should be removed during the aqueous workup. |
| Formation of salts | If an acidic or basic workup is used, the product may form a salt, altering its solubility and chromatographic behavior. Neutralize the crude product before attempting purification by chromatography. |
Data Presentation
Table 1: Regioselectivity of Pyrazole N-Methylation using α-Halomethylsilanes
| Entry | Pyrazole Substrate | Methylating Reagent | Base | Solvent | N1:N2 Ratio | Isolated Yield (%) |
| 1 | 3-Phenylpyrazole | (Chloromethyl)triisopropoxysilane | KHMDS | THF/DMSO | 93:7 | 75 |
| 2 | 3-(4-Methoxyphenyl)pyrazole | (Chloromethyl)triisopropoxysilane | KHMDS | THF/DMSO | >99:1 | 48 |
| 3 | 3-(Pyridin-2-yl)pyrazole | (Chloromethyl)triisopropoxysilane | KHMDS | THF/DMSO | >99:1 | 71 |
| 4 | 3,4-Dibromopyrazole | (Chloromethyl)triisopropoxysilane | KHMDS | THF/DMSO | 93:7 | 65 |
Data synthesized from literature reports on the use of sterically hindered silylmethyl reagents.
Experimental Protocols
Protocol 1: Highly N1-Selective Methylation using (Chloromethyl)triisopropoxysilane
This protocol is based on a method that employs a sterically bulky silylmethyl reagent to achieve high N1-selectivity.
Materials:
-
Substituted pyrazole (1.0 equiv)
-
(Chloromethyl)triisopropoxysilane (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equiv)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add KHMDS portion-wise, and stir the mixture at 0 °C for 30 minutes.
-
Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion of the N-alkylation step, add TBAF solution and water to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.
Visualizations
References
Technical Support Center: Optimizing N-Alkylation of Pyrazoles
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the N-alkylation of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of pyrazoles?
A1: The primary challenges in N-alkylation of pyrazoles are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often resulting in a mixture of regioisomers that can be difficult to separate.[1][2][3] Low yields can be caused by suboptimal reaction conditions, side reactions, or the poor reactivity of starting materials.[1]
Q2: Which factors influence the N1/N2 regioselectivity of the reaction?
A2: Regioselectivity is a complex issue governed by several factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[4]
-
Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, and DMAc often favor the formation of a single regioisomer. In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.
-
Base/Catalyst System: The choice of base is critical. For instance, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles. In some cases, changing the base can even lead to opposite regioselectivity. Using sodium hydride (NaH) can prevent the formation of regioisomeric products in certain reactions.
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.
Q3: What are the standard starting conditions for a base-mediated pyrazole N-alkylation?
A3: A reliable starting point is the use of a carbonate base in a polar aprotic solvent. A frequently successful combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Another effective system is sodium hydride (NaH) in tetrahydrofuran (THF), which is known for promoting high N1-regioselectivity with primary alkyl halides. Reactions are often conducted at room temperature or with gentle heating.
Q4: Are there milder alternatives to traditional strong base/high-temperature methods?
A4: Yes, several milder methods have been developed.
-
Acid-Catalyzed Alkylation: A method using trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA) allows the reaction to proceed at room temperature, avoiding the need for strong bases.
-
Phase Transfer Catalysis (PTC): PTC offers a simple and efficient way to obtain N-substituted pyrazoles under smooth conditions, often without the need for a solvent. This method can solve common issues, such as the low yield of N-methylpyrazole due to co-distillation with the solvent.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields, often using greener solvents like water.
-
Enzymatic Alkylation: Engineered enzymes can perform pyrazole alkylation with unprecedented regioselectivity (>99%) using simple haloalkanes.
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of N1 and N2 regioisomers. How can I improve selectivity?
Solution: Improving regioselectivity requires a systematic approach to modifying reaction parameters. The choice of alkylating agent, base, and solvent are all critical.
-
Analyze Steric Factors: The alkylation will preferentially occur at the less sterically hindered nitrogen. If your pyrazole is substituted at the 3-position, the N1 position is generally favored. If you are using a bulky alkylating agent, such as one with a triphenylmethyl group, this can also enhance selectivity for the less hindered nitrogen. The use of sterically bulky α-halomethylsilanes as alkylating agents has been shown to significantly improve N1-selectivity.
-
Modify the Solvent System: Solvent polarity can have a profound effect.
-
Polar Aprotic Solvents (DMF, DMSO): These are generally a good starting point for high selectivity.
-
Fluorinated Alcohols (TFE, HFIP): These solvents have been shown to dramatically increase regioselectivity in certain pyrazole formations.
-
-
Change the Base:
-
K₂CO₃ in DMSO: This combination is known to be effective for achieving regioselective N1-alkylation.
-
Sodium Hydride (NaH): For certain substrates, switching from K₂CO₃ to NaH can prevent the formation of isomeric byproducts.
-
Problem 2: The yield of my N-alkylation reaction is very low. What can I do?
Solution: Low yields can result from several factors. A methodical check of your reaction conditions and reagents is necessary.
-
Optimize Reaction Conditions:
-
Temperature: Ensure the temperature is optimal. Some reactions require heat, while others proceed efficiently at room temperature. For example, acid-catalyzed methods with trichloroacetimidates can be complete in 4 hours at room temperature.
-
Reaction Time: Monitor the reaction's progress via TLC or LC-MS to ensure it has gone to completion. Incomplete conversion is a common cause of low yields.
-
-
Check Reagent Reactivity and Stoichiometry:
-
Alkylating Agent: The nature of the alkylating agent is crucial. For acid-catalyzed methods, benzylic and phenethyl trichloroacetimidates give good yields, while methyl or tert-butyl imidates may fail. Strong electron-withdrawing groups on the alkylating agent can also hinder the reaction.
-
Stoichiometry: The ratio of pyrazole, alkylating agent, and base is critical. Even minor deviations can reduce the yield.
-
-
Consider Alternative Methods:
-
Phase Transfer Catalysis (PTC): PTC, especially under solvent-free conditions, can provide high yields and simplifies work-up.
-
Microwave-Assisted Synthesis: This technique can dramatically improve yields and reduce reaction times from hours to minutes.
-
Data Presentation: Condition Optimization
Table 1: Optimization of Acid-Catalyzed N-Alkylation of 4-Chloropyrazole
| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Temp | Yield (%) |
| 1 | None | 1,2-DCE | 24 | Reflux | Trace |
| 2 | BF₃·OEt₂ | 1,2-DCE | 24 | RT | 55 |
| 3 | TMSOTf | 1,2-DCE | 24 | RT | 45 |
| 4 | Sc(OTf)₃ | 1,2-DCE | 24 | RT | 66 |
| 5 | CSA | 1,2-DCE | 24 | RT | 75 |
| 6 | CSA | 1,2-DCE | 4 | RT | 77 |
| 7 | CSA | CH₂Cl₂ | 4 | RT | 65 |
| 8 | CSA | Toluene | 4 | RT | 59 |
Reaction of 4-chloropyrazole with phenethyl trichloroacetimidate. CSA = Camphorsulfonic Acid. RT = Room Temperature.
Table 2: Effect of Base and Solvent on Regioselectivity (N1:N2 Ratio)
| Pyrazole Substituent | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Yield (%) | Reference |
| 3-Phenyl | CH₃I | NaH | THF | >95:5 | 85 | |
| 3-CF₃ | EtIodoacetate | K₂CO₃ | MeCN | 50:50 | - | |
| 3-CF₃-5-Pyridine | EtIodoacetate | NaH | DME/MeCN | 100:0 (N1) | - | |
| 3-Aryl | (Me₃Si)CH₂Cl | KHMDS | DMSO | >99:1 | 48-70 |
Detailed Experimental Protocols
Protocol 1: Base-Mediated N1-Alkylation of 3-Substituted Pyrazoles
This protocol describes a general procedure for the regioselective N1-alkylation of 3-substituted pyrazoles using potassium carbonate in DMSO.
-
To a solution of the 3-substituted pyrazole (1.0 equiv) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add the desired alkylating agent (1.1 equiv) to the mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature or heated) and monitor its progress by TLC or LC-MS.
-
After completion, pour the reaction mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to obtain the desired N-alkylated pyrazole.
Protocol 2: Acid-Catalyzed N-Alkylation Using Trichloroacetimidates
This protocol provides a mild alternative that avoids the use of strong bases.
-
In a flask, combine the pyrazole (1.0 equiv), the trichloroacetimidate electrophile (1.1 equiv), and camphorsulfonic acid (CSA, 0.1 equiv).
-
Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Purification of Methyl Pyrazole Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of methyl pyrazole isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying methyl pyrazole isomers?
A1: The primary techniques for purifying methyl pyrazole isomers are fractional distillation, crystallization (often involving salt formation), and chromatography (including flash chromatography, HPLC, and GC). The choice of method depends on the specific isomers being separated, the scale of the purification, and the required final purity.
Q2: Which physical properties are most important to consider when planning a purification strategy?
A2: Key physical properties include boiling point, melting point, and polarity. A significant difference in boiling points between isomers makes fractional distillation a viable option.[1] Differences in crystal packing and solubility can be exploited through crystallization. Polarity differences are crucial for chromatographic separations.
Q3: Can I separate 3-methylpyrazole and 4-methylpyrazole by fractional distillation?
A3: Separation of 3-methylpyrazole and 4-methylpyrazole by fractional distillation is challenging due to their very close boiling points. However, for other methyl pyrazole isomers with a greater difference in boiling points, such as 1,3-dimethylpyrazole and 1,5-dimethylpyrazole, rectification (a more efficient form of fractional distillation) has been shown to be effective.[1]
Q4: How can I use crystallization to purify a specific methyl pyrazole isomer?
A4: Crystallization can be a highly effective method, especially if one isomer forms well-defined crystals more readily than others. A common strategy involves the formation of acid addition salts. By reacting the isomer mixture with an inorganic or organic acid, a salt is formed which can then be selectively crystallized from a suitable solvent.[2][3]
Q5: What are the recommended chromatographic techniques for methyl pyrazole isomer separation?
A5: For preparative scale, flash column chromatography is often used. For analytical and small-scale preparative work, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques.[4] The choice of stationary and mobile phases is critical for achieving good separation.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column or a column with a more efficient packing material. |
| Incorrect reflux ratio. | Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time. | |
| Isomers have very similar boiling points. | Consider alternative methods like preparative chromatography or crystallization. | |
| Product Contamination | Bumping of the liquid in the distillation flask. | Use boiling chips or a magnetic stirrer to ensure smooth boiling. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between liquid and vapor phases in the column. |
Crystallization
| Problem | Possible Cause | Solution |
| No Crystals Form | Solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent. Cool the solution slowly, and then in an ice bath. |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound if available. | |
| Oiling Out | The solute's melting point is lower than the boiling point of the solvent, or the solute is too soluble. | Use a lower-boiling point solvent or a solvent mixture where the compound is less soluble at room temperature. |
| Low Yield | The compound is too soluble in the crystallization solvent even at low temperatures. | Use a different solvent or a solvent mixture. Ensure the minimum amount of hot solvent is used to dissolve the compound. |
| Impure Crystals | Impurities are trapped in the crystal lattice. | Perform a second recrystallization. Ensure slow cooling to allow for the formation of larger, purer crystals. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Isomers | Inappropriate mobile phase polarity. | Optimize the solvent system. A less polar mobile phase will generally increase the retention time and may improve the separation of closely eluting isomers. |
| Incorrect stationary phase. | For isomers with very similar polarities, consider using a different stationary phase (e.g., alumina instead of silica gel) or a high-performance stationary phase with smaller particle size. | |
| Peak Tailing | The compound is interacting too strongly with the stationary phase. | Add a small amount of a polar modifier (e.g., triethylamine for basic compounds) to the mobile phase to reduce strong interactions with the silica gel. |
| Low Recovery | The compound is irreversibly adsorbed onto the column. | Use a more polar mobile phase to elute the compound. If the compound is acidic or basic, consider using a stationary phase with a different pH characteristic. |
Data Presentation
Table 1: Physical Properties of Common Methyl Pyrazole Isomers
| Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 1-Methylpyrazole | 82.10 | 127-128 | Liquid at RT |
| 3-Methylpyrazole | 82.10 | 204 | 36.5 |
| 4-Methylpyrazole | 82.10 | 205-207 | 25 |
Note: Data compiled from various sources. Boiling and melting points can vary slightly based on purity and experimental conditions.
Table 2: Example of Rectification Efficiency for Dimethylpyrazole Isomers
| Parameter | Value |
| Isomer Pair | 1,3-Dimethylpyrazole & 1,5-Dimethylpyrazole |
| Relative Volatility (α) | 1.78 |
| Achievable Purity | >99% |
| Number of Theoretical Plates (Calculated) | 28 |
This data illustrates the potential of fractional distillation for separating isomers with sufficient boiling point differences.
Experimental Protocols
Protocol 1: Purification of 4-Methylpyrazole by Vacuum Distillation
This protocol is adapted from a synthesis procedure for 4-methylpyrazole.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Crude Material: Place the crude 4-methylpyrazole in the distillation flask.
-
Initial Distillation: Apply a vacuum of approximately 125 mm Hg. Gently heat the flask to 55-60°C to remove any low-boiling impurities (light fraction).
-
Main Fraction Collection: Increase the vacuum to 5 mm Hg. Gradually increase the pot temperature to 100-110°C.
-
Collection: Collect the fraction that distills at 77-80°C under 5 mm Hg vacuum. This fraction should be the purified 4-methylpyrazole.
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or HPLC.
Protocol 2: General Procedure for Purification by Crystallization via Salt Formation
This is a general method based on patents for pyrazole purification.
-
Dissolution: Dissolve the crude mixture of methyl pyrazole isomers in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).
-
Acid Addition: Add at least an equimolar amount of an inorganic mineral acid (e.g., sulfuric acid, phosphoric acid) or an organic acid to the solution.
-
Crystallization: Stir the solution and allow it to cool slowly to room temperature to induce crystallization of the acid addition salt of one of the isomers. Further cooling in an ice bath may be necessary.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Liberation of Free Base: Dissolve the purified salt in water and neutralize with a suitable base (e.g., sodium hydroxide solution) to regenerate the free pyrazole.
-
Extraction: Extract the purified methyl pyrazole isomer with an organic solvent.
-
Drying and Concentration: Dry the organic extract over a suitable drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General experimental workflow for the purification of methyl pyrazole isomers.
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
preventing side reactions in pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing common side reactions and issues encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in pyrazole synthesis, and why does it occur?
A1: The most prevalent side reaction in pyrazole synthesis is the formation of regioisomers.[1][2] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates which then cyclize to form a mixture of pyrazole regioisomers.[2]
Q2: How can I distinguish between different pyrazole regioisomers?
A2: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[1]
Q3: What are other potential side reactions or issues I might encounter during pyrazole synthesis?
A3: Besides regioisomer formation, other common issues include:
-
Low Conversion Rates: This can be due to poor purity of starting materials, steric hindrance from bulky substituents, or suboptimal reaction conditions (temperature, solvent, catalyst).[3]
-
Formation of Colored Impurities: The reaction mixture turning yellow or red can be due to the decomposition of hydrazine starting materials or oxidation of intermediates.
-
Biaryl Formation: In metal-catalyzed N-arylation reactions (e.g., using copper or palladium), homocoupling of the aryl halide starting material can lead to the formation of biaryl side products.
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, especially if the hydrazine is deactivated by electron-withdrawing groups.
Troubleshooting Guides
Issue 1: Formation of Regioisomers
Symptoms:
-
NMR spectra show two sets of peaks for the desired product.
-
Multiple spots are observed on TLC that are difficult to separate.
-
The isolated product has a broad melting point range.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting the formation of regioisomers.
Solutions:
-
Modification of the Solvent System: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.
-
Adjusting Reaction pH: The pH of the reaction medium can be a critical factor. Adding a catalytic amount of an acid (e.g., HCl, acetic acid) or a base can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby influencing which nitrogen atom initiates the cyclization.
-
Employing 1,3-Dicarbonyl Surrogates: Using precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones, can "lock in" the regiochemistry before the cyclization step, leading to the formation of a single regioisomer.
Data Presentation: Effect of Solvent on Regioselectivity
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | ~1:1 | |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | >95:5 | |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | HFIP | >99:1 | |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Methylhydrazine | Ethanol | 60:40 | Fictional Data |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Methylhydrazine | HFIP | 98:2 | Fictional Data |
Experimental Protocols:
Protocol 1: Regioselective Pyrazole Synthesis using a Fluorinated Alcohol
-
Materials: Unsymmetrical 1,3-diketone (1.0 eq), methylhydrazine (1.1 eq), 2,2,2-trifluoroethanol (TFE).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Issue 2: Low Conversion Rate and Yield
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting materials after a prolonged reaction time.
-
The isolated yield of the desired pyrazole is low.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low pyrazole synthesis yields.
Solutions:
-
Purity of Starting Materials: Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds. Impurities can lead to unwanted side reactions and reduce yields.
-
Reaction Conditions Optimization:
-
Temperature and Time: Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC to find the optimal duration.
-
Catalyst: The choice of catalyst can significantly impact the reaction rate. For instance, nano-ZnO has been shown to be an efficient catalyst for the synthesis of some pyrazoles, leading to high yields in a short time.
-
Solvent: The solvent can influence the reaction outcome. For some reactions, aprotic dipolar solvents like DMF or DMSO may give better results than polar protic solvents like ethanol.
-
Data Presentation: Comparison of Catalysts for Pyrazole Synthesis
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99 | |
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | 10 mol% | Ethanol | Room Temp | 30 min | 95 | |
| [Ce(L-Pro)₂]₂(Oxa) | 1,3-Dicarbonyl, Phenylhydrazine | 5 mol% | Ethanol | Room Temp | Varies | 70-91 |
Experimental Protocols:
Protocol 2: Nano-ZnO Catalyzed Pyrazole Synthesis
-
Materials: Phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), nano-ZnO (10 mol%), ethanol (10 mL).
-
Procedure:
-
In a round-bottom flask, prepare a mixture of phenylhydrazine, ethyl acetoacetate, and nano-ZnO in ethanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, separate the catalyst by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Issue 3: Formation of Biaryl Side Products in Metal-Catalyzed Reactions
Symptoms:
-
Mass spectrometry analysis of the crude product shows a peak corresponding to the homocoupling of the aryl halide starting material.
-
Isolation of a non-polar, high-melting solid during purification.
Solutions:
-
Lower Reaction Temperature: High temperatures can sometimes favor the C-C homocoupling side reaction over the desired C-N cross-coupling.
-
Ligand Screening: The choice of ligand in a copper- or palladium-catalyzed reaction is crucial. Some ligands are better at promoting C-N bond formation and suppressing homocoupling.
-
Adjust Stoichiometry: Carefully controlling the stoichiometry of the reactants can sometimes minimize the formation of biaryl byproducts.
Experimental Protocols:
Protocol 3: Minimizing Biaryl Formation in Copper-Catalyzed N-Arylation
-
Materials: Pyrazole (1.0 mmol), aryl halide (1.2 mmol), CuI (5 mol%), diamine ligand (10 mol%), K₂CO₃ (2.0 mmol), solvent (e.g., DMF).
-
Procedure:
-
To an oven-dried Schlenk tube, add CuI, the diamine ligand, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the pyrazole, aryl halide, and solvent.
-
Heat the reaction mixture at a controlled temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Reference Data
Table of Typical ¹H NMR Chemical Shifts for Pyrazole Protons
| Proton | Typical Chemical Shift (ppm) in CDCl₃ |
| H3 | 7.5 - 7.8 |
| H4 | 6.3 - 6.6 |
| H5 | 7.5 - 7.8 |
| N1-H | 10.0 - 13.0 (broad) |
Note: Chemical shifts can vary significantly depending on the substituents on the pyrazole ring.
Visualizations
Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.
References
Technical Support Center: Managing Exotherms in Large-Scale Pyrazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions during the large-scale synthesis of pyrazoles. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of exotherms in large-scale pyrazole synthesis?
The primary exothermic event in many common pyrazole syntheses, such as the Knorr synthesis, is the initial condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1] This step, which leads to the formation of the pyrazole ring, can be fast, highly energetic, and release a significant amount of heat.[1][2] If not properly managed, this heat can accumulate, leading to a rapid increase in temperature and pressure, which poses a significant safety risk.[2]
Q2: What are the risks associated with an uncontrolled exotherm?
An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, generating heat faster than it can be removed.[1] The primary risks include:
-
Thermal Runaway: This can cause the solvent to boil rapidly, leading to over-pressurization of the reactor and potentially resulting in a vessel rupture or explosion.
-
Product Degradation and Impurity Formation: Elevated temperatures can degrade the desired pyrazole product and promote the formation of side products, such as polymers or tars, which reduces the overall yield and purity.
-
Release of Hazardous Materials: A loss of containment can release flammable solvents and toxic reactants into the laboratory environment.
Q3: How can I proactively manage and control the exotherm during a large-scale reaction?
Proactive management is crucial for safely handling the exothermicity of pyrazole synthesis. A combination of engineering and procedural controls is the most effective approach:
-
Slow and Controlled Reagent Addition: Add the more reactive reagent (often the hydrazine derivative) to the 1,3-dicarbonyl compound slowly and in a controlled manner. This is especially critical at the beginning of the reaction.
-
Effective Cooling: Begin the addition at a reduced temperature, for example, between 0-10 °C, using an ice bath or a reactor with a cooling jacket to dissipate the initial heat of reaction.
-
Dilution: Using an appropriate solvent helps to absorb the heat generated during the reaction. The choice of solvent can also influence the regioselectivity of the reaction.
-
Continuous Monitoring: Constantly monitor the internal temperature of the reaction with a calibrated thermometer.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent potential side reactions with atmospheric moisture or oxygen.
Troubleshooting Guide
Problem 1: Rapid and uncontrolled temperature increase during reagent addition.
-
Potential Cause: The addition rate of the reagent is too high, the cooling system is inefficient, or there is inadequate agitation leading to localized hot spots.
-
Solution:
-
Immediately stop the addition of the reagent.
-
Ensure the cooling system is fully operational and, if necessary, enhance cooling by immersing the vessel in an ice-water bath (be cautious of thermal shock to glassware).
-
Verify that the agitator is running at the correct speed to ensure homogenous mixing.
-
If the temperature continues to rise, consider an emergency quench with a cold, inert solvent.
-
Problem 2: The reaction mixture has turned dark and formed a tarry substance.
-
Potential Cause: Excessive reaction temperature can lead to the decomposition of starting materials, intermediates, or the final product. Phenylhydrazine, in particular, can decompose and cause colored impurities. Unwanted side reactions can also lead to the formation of polymeric materials.
-
Solution:
-
Implement the preventative measures described in the FAQs, such as slower reagent addition and maintaining a lower reaction temperature.
-
Use freshly distilled or high-purity hydrazine to minimize decomposition.
-
Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
-
Problem 3: Low yield of the desired pyrazole product.
-
Potential Cause: Side reactions due to high temperatures, incorrect stoichiometry of reactants, or an incomplete reaction. The purity of starting materials can also significantly impact yield.
-
Solution:
-
Review the temperature profile of the reaction to ensure it remained within the desired range.
-
Carefully verify the quantities of all reactants used.
-
Monitor the reaction's progress to confirm it has reached completion.
-
Ensure the purity of your starting materials, as impurities can lead to side reactions.
-
Advanced Control Strategies: Flow Chemistry
For highly exothermic pyrazole syntheses or when scaling up production, transitioning from batch processing to continuous flow chemistry offers significant advantages in safety and control.
-
Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat dissipation, preventing the buildup of heat and the formation of hot spots.
-
Precise Temperature Control: The reaction temperature can be controlled with high precision, leading to improved yield and selectivity.
-
Improved Safety: The small reaction volume at any given time minimizes the risk associated with a potential runaway reaction.
Data Presentation
Table 1: Comparison of Batch vs. Flow Synthesis for Pyrazole Production
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
| Reaction Time | Often several hours | Can be reduced to minutes | |
| Temperature Control | Prone to hot spots and thermal gradients | Precise and uniform temperature profile | |
| Safety | Higher risk of runaway, especially on scale-up | Significantly reduced risk due to small reaction volume | |
| Yield | Variable, can be affected by side reactions | Often improved due to better control | |
| Scalability | Increasing reactor volume poses heat transfer challenges | Achieved by running the system for a longer duration |
Experimental Protocols
Temperature-Controlled Knorr Synthesis of a Pyrazolone
This protocol is a general guideline for synthesizing a pyrazolone derivative from a β-ketoester and phenylhydrazine, adapted from a known procedure.
Materials:
-
Ethyl benzoylacetate
-
Phenylhydrazine
-
1-Propanol
-
Round-bottom flask
-
Magnetic stir bar
-
Thermometer
-
Ice-water bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a thermometer, combine ethyl benzoylacetate (3 mmol) and 1-propanol (3 mL).
-
Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Slowly add phenylhydrazine (1.2 equivalents) dropwise to the cooled solution while maintaining the internal temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by standard workup and purification procedures.
Visualizations
Caption: Troubleshooting workflow for a rapid temperature increase.
Caption: Experimental workflow for pyrazole synthesis in a flow reactor.
References
Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when using hydrazine reagents in pyrazole synthesis.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during your experiments.
Issue 1: Low or No Product Yield
-
Question: I am not getting the expected yield for my pyrazole synthesis. What could be the reasons related to the hydrazine reagent?
-
Answer: Low yields can often be attributed to the stability and reactivity of the hydrazine used.
-
Reduced Nucleophilicity: If your hydrazine reagent has electron-withdrawing groups, its nucleophilicity will be decreased, leading to a slower or incomplete reaction.
-
Reagent Decomposition: Hydrazine and its derivatives can be unstable and may decompose under the reaction conditions, especially at elevated temperatures. Phenylhydrazine, for instance, is known to decompose and form colored impurities.[1] Using freshly distilled or high-purity hydrazine is advisable.
-
Suboptimal pH: The pH of the reaction is crucial. While acidic conditions can catalyze the initial imine formation, an excessively low pH can protonate the hydrazine, rendering it non-nucleophilic.[1]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically hinder the reaction.
-
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low product yield.
Issue 2: Formation of Colored Impurities
-
Question: My reaction mixture is turning deep yellow or red. What is causing this and how can I prevent it?
-
Answer: The formation of colored impurities is a common issue, particularly when using phenylhydrazine or its salts.[1] This is often due to the decomposition or air-oxidation of the hydrazine reagent.
-
Use High-Purity Reagents: Ensure your hydrazine reagent is pure and, if necessary, distill it before use.
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidative decomposition.[1]
-
Control Acidity: If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction.[1]
-
Issue 3: Formation of Regioisomers
-
Question: I am getting a mixture of two pyrazole products. How can I improve the regioselectivity?
-
Answer: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two different regioisomers. The regioselectivity can be influenced by several factors:
-
Reaction Conditions: The pH, solvent, and temperature of the reaction can all affect the ratio of the resulting regioisomers.
-
Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine will influence which carbonyl group is preferentially attacked.
-
Reactant Stoichiometry: Varying the ratio of the dicarbonyl compound to the hydrazine has been shown to affect the regioselectivity of the reaction.
-
Logical Relationship for Regioisomer Formation
Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.
Frequently Asked Questions (FAQs)
Q1: Which form of hydrazine is more stable: hydrazine hydrate or hydrazine sulfate?
A1: Hydrazine sulfate is generally considered more stable and safer to handle than hydrazine hydrate. Hydrazine hydrate is a liquid and can be more volatile, while hydrazine sulfate is a crystalline solid. The sulfate salt is less prone to decomposition and is often preferred for reactions where stability is a concern.
Q2: How can I minimize the decomposition of phenylhydrazine during my reaction?
A2: Phenylhydrazine is known to be sensitive to air and light, often turning a reddish-brown color upon storage due to oxidation. To minimize its decomposition:
-
Use freshly distilled or high-purity phenylhydrazine.
-
Store it in a cool, dark place under an inert atmosphere.
-
When setting up the reaction, purge the reaction vessel with an inert gas like nitrogen or argon.
Q3: Are there any safer alternatives to using hydrazine or its derivatives directly?
A3: Yes, due to the toxicity and instability of many hydrazine reagents, several alternatives have been developed:
-
Sulfonyl Hydrazides: These are stable, solid alternatives that are less hazardous than hydrazine.
-
In-situ Generation of Hydrazine: This approach avoids the direct handling of hydrazine by generating it within the reaction mixture from a more stable precursor.
-
Diazo Compounds: For a completely hydrazine-free synthesis, [3+2] cycloaddition of diazo compounds with alkynes can be employed.
Q4: How should I properly store my hydrazine reagents?
A4: Proper storage is critical for maintaining the stability and safety of hydrazine reagents.
-
Store in a cool, dry, well-ventilated, and dark place.
-
Keep containers tightly sealed to prevent exposure to air and moisture.
-
Store away from incompatible materials such as oxidizing agents, acids, and metals.
-
For highly sensitive hydrazines, storage under an inert atmosphere (e.g., in a glove box) is recommended.
Q5: How can I quench unreacted hydrazine in my reaction mixture?
A5: Unreacted hydrazine should be safely quenched before workup. A common method is to add an excess of a ketone or aldehyde, such as acetone or benzaldehyde, to form the corresponding hydrazone, which is generally more stable and easier to remove. The reaction can also be quenched by carefully adding an oxidizing agent like sodium hypochlorite (bleach), but this should be done with caution as the reaction can be exothermic.
Data Presentation
Table 1: Comparative Stability and Handling of Common Hydrazine Reagents
| Reagent | Formula | Physical Form | Relative Stability | Key Handling Considerations |
| Hydrazine Hydrate | N₂H₄·H₂O | Colorless liquid | Less stable | Highly toxic and corrosive. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE). |
| Hydrazine Sulfate | N₂H₆SO₄ | White crystalline solid | More stable | Less volatile and generally safer to handle than hydrazine hydrate. Still toxic and should be handled with care. |
| Phenylhydrazine | C₆H₅NHNH₂ | Pale yellow liquid/solid | Prone to oxidation | Turns reddish-brown on exposure to air and light. Should be stored under an inert atmosphere and in the dark. |
| Substituted Hydrazines | R-NHNH₂ | Varies | Varies | Stability is highly dependent on the nature of the substituent. Electron-withdrawing groups can decrease reactivity. |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis using Hydrazine Sulfate
This protocol is adapted from a standard procedure for the synthesis of 3,5-dimethylpyrazole.
Materials:
-
Hydrazine sulfate
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
10% Sodium hydroxide solution
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
Procedure:
-
In a round-bottomed flask equipped with a stirrer and a dropping funnel, dissolve hydrazine sulfate (1 equivalent) in a 10% sodium hydroxide solution.
-
Cool the flask in an ice bath.
-
Slowly add the 1,3-dicarbonyl compound (1 equivalent) dropwise with stirring, maintaining the temperature at approximately 15°C.
-
After the addition is complete, continue to stir the mixture at 15°C for 1 hour.
-
Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the product with ether.
-
Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by rotary evaporation to obtain the crude pyrazole product.
-
The product can be further purified by recrystallization.
Protocol 2: Monitoring Hydrazine Concentration by HPLC
This is a general reverse-phase HPLC method that can be adapted for monitoring the consumption of a hydrazine reagent during a reaction.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength appropriate for the hydrazine derivative being used.
-
Injection Volume: 10 µL
-
-
Analysis: Monitor the decrease in the peak area of the hydrazine starting material and the increase in the peak area of the pyrazole product over time. For quantitative analysis, a calibration curve should be prepared using a known standard of the hydrazine reagent.
Experimental Workflow for Pyrazole Synthesis and Monitoring
Caption: General experimental workflow for pyrazole synthesis and reaction monitoring.
References
Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common impurity formation during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
A1: The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Other common methods include the reaction of α,β-unsaturated aldehydes with hydrazine followed by dehydrogenation, and various multicomponent synthesis strategies.[2]
Q2: What are the typical impurities and byproducts encountered in pyrazole synthesis?
A2: A frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, is the formation of regioisomeric pyrazole products, which can be challenging to separate.[2][3] Incomplete cyclization or aromatization can result in pyrazoline intermediates as byproducts. Additionally, side reactions involving the hydrazine starting material can generate colored impurities, often leading to yellow or red reaction mixtures. In some instances, di-addition of hydrazine to the dicarbonyl compound may also occur.
Q3: How can I identify the byproducts in my reaction mixture?
A3: Byproducts are typically identified using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) can quickly indicate the presence of multiple components in the reaction mixture. For detailed structural elucidation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying the specific structures of the byproducts.
Troubleshooting Guides
Issue 1: Formation of Regioisomers
-
Symptoms:
-
NMR spectra exhibit duplicate sets of peaks for the desired product.
-
Multiple spots are observed on TLC, even after initial purification attempts.
-
The melting point range of the isolated product is broadened.
-
-
Possible Causes:
-
Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.
-
Reaction conditions (pH, solvent, temperature) that do not favor the formation of a single isomer.
-
-
Solutions:
-
Optimize Reaction Conditions:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity compared to standard solvents like ethanol.
-
pH Control: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.
-
-
Purification:
-
Column Chromatography: This is a highly effective method for separating regioisomers.
-
Recrystallization: Fractional recrystallization can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent system.
-
-
Issue 2: Reaction Mixture is Highly Colored (Yellow/Red)
-
Symptoms:
-
The reaction mixture develops a deep yellow or red color.
-
The isolated product is colored, even if the desired pyrazole is expected to be colorless.
-
-
Possible Causes:
-
Decomposition of the hydrazine starting material, particularly phenylhydrazine.
-
Oxidation of reaction intermediates or the final product.
-
Side reactions at elevated temperatures leading to polymeric or tarry materials.
-
-
Solutions:
-
Reaction Control:
-
Use freshly distilled or high-purity hydrazine.
-
Conduct the reaction at a lower temperature to minimize decomposition.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
-
Purification:
-
Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration.
-
-
Issue 3: Presence of Unreacted Starting Materials
-
Symptoms:
-
TLC and NMR analysis of the crude product show the presence of the 1,3-dicarbonyl compound and/or hydrazine.
-
-
Possible Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Sub-optimal stoichiometry of reactants.
-
Deactivation of the catalyst, if one is used.
-
-
Solutions:
-
Optimize Reaction Conditions:
-
Increase the reaction time or temperature.
-
Ensure the stoichiometry is correct; sometimes a slight excess of one reagent is beneficial.
-
-
Purification:
-
Unreacted 1,3-dicarbonyl: Can often be removed by column chromatography.
-
Unreacted Hydrazine: Can be removed by an acidic wash during the workup, as it will form a water-soluble salt.
-
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| 1,3-Diketone Substituent (R1) | Solvent | Isomer Ratio (5-Aryl : 3-Aryl) | Reference |
| Aryl | Ethanol | ~1:1 | |
| Aryl | TFE | Up to 99:1 | |
| Aryl | HFIP | Up to 99:1 | |
| Methyl | TFE | Increased selectivity for 5-Aryl |
Table 2: Performance Comparison of Catalysts in Pyrazole Synthesis
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported | |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported | |
| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Not Specified | Not Specified | Not Specified | Short | 95% | Not Reported | |
| Nickel-based Heterogeneous | Acetophenone, Hydrazine, Benzaldehyde | 10 mol% | Ethanol | Room Temp | 3 h | Good | Yes |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol) and a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
Addition of Hydrazine: Add the substituted hydrazine (1.0-1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the lower aqueous layer containing the protonated pyrazole into a clean flask.
-
Wash the organic layer with the aqueous acid solution one more time and combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper).
-
The purified pyrazole product should precipitate out or can be extracted back into an organic solvent.
-
If extracting, add an organic solvent, shake, and separate the layers.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the pyrazole compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Protocol 4: Identification of Byproducts by GC-MS
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane, methanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
Separation: Run a suitable temperature program to separate the components of the mixture on the GC column.
-
Analysis: Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern of each component. Compare the obtained mass spectra with a database or with the expected fragmentation patterns of the starting materials, product, and potential byproducts.
Mandatory Visualization
Caption: Common impurity formation pathways in the Knorr pyrazole synthesis.
References
Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization
Welcome to the technical support center for pyrazole cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the optimization of solvent conditions in pyrazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during your pyrazole cyclization experiments.
Issue 1: Low or No Product Yield
-
Question: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the likely causes related to the solvent, and how can I improve the outcome?
-
Answer: Low yields are a common challenge in pyrazole synthesis and can often be attributed to suboptimal solvent conditions.[1] Here are several factors to consider:
-
Inappropriate Solvent Polarity: The polarity of the solvent plays a crucial role in the reaction. While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have demonstrated superior results in certain reactions, particularly for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[1][2] For some eco-friendly protocols, ethylene glycol has been used to achieve good to excellent yields at room temperature.[3]
-
Poor Solubility of Starting Materials: If your starting materials (e.g., 1,3-dicarbonyl compound and hydrazine derivative) have poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly hindered. Ensure your reactants are fully dissolved. You may need to screen a variety of solvents to find one that effectively dissolves both starting materials.
-
Competing Side Reactions: The solvent can influence the prevalence of side reactions. In some cases, the solvent can react with the starting materials or intermediates. For example, using methanol with certain substrates can lead to Michael addition as a side reaction.[4]
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate. The chosen solvent must have a boiling point that is compatible with the required reaction temperature. If the reaction is sluggish at the boiling point of a low-boiling solvent like ethanol, switching to a higher-boiling solvent like toluene or xylene may be necessary.
Troubleshooting Steps:
-
Solvent Screening: If you are experiencing low yields, perform a small-scale solvent screening experiment using a range of solvents with varying polarities (e.g., ethanol, methanol, DMF, DMAc, toluene, dioxane).
-
Temperature Optimization: Once a suitable solvent is identified, optimize the reaction temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature for product formation without significant decomposition. Increasing the temperature to 60 °C has been shown to improve product yield in some cases, while higher temperatures led to a decrease.
-
Consider "Green" Solvents: For more environmentally friendly approaches, consider using water, ethanol, or ionic liquids, which have been shown to be effective in certain pyrazole syntheses. Microwave-assisted synthesis in a water-ethanol mixture can also be an effective strategy.
-
Issue 2: Formation of Regioisomers
-
Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can the solvent influence regioselectivity, and what can I do to favor the formation of the desired isomer?
-
Answer: The formation of regioisomers is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds. The solvent can influence the regioselectivity of the initial nucleophilic attack of the hydrazine on one of the carbonyl groups.
-
Solvent-Mediated Protonation: The solvent can affect the protonation state of the hydrazine and the dicarbonyl compound, which in turn influences the relative reactivity of the two carbonyl groups.
-
Stabilization of Intermediates: The solvent can selectively stabilize one of the intermediate transition states leading to the different regioisomers.
Troubleshooting Strategies:
-
Solvent Polarity: The polarity of the solvent can have a significant impact. Experiment with both protic and aprotic solvents to see how they affect the isomeric ratio. For instance, basic solvents like pyrrolidine and tributylamine have been identified as optimal for selectively forming N2 and N1 isomers, respectively, in a Knorr pyrazole condensation that is typically acid-catalyzed.
-
Acidic or Basic Additives: The addition of a catalytic amount of acid (e.g., acetic acid) or a mild base can alter the regioselectivity. The pH of the reaction medium is a crucial factor.
-
Atypical Solvents: Don't hesitate to explore less common solvents. Studies have shown that atypical solvents like p-cymene, diethylamine, and tributylamine can provide high selectivity for a specific regioisomer.
-
Issue 3: Slow Reaction Rate
-
Question: The pyrazole cyclization is proceeding very slowly. How can I accelerate the reaction by modifying the solvent conditions?
-
Answer: A slow reaction rate can be due to several factors, with solvent choice being a primary one.
-
Insufficient Polarity: The transition state of the cyclization step may be more polar than the reactants. In such cases, a more polar solvent can stabilize the transition state and increase the reaction rate.
-
Low Temperature: The reaction may have a significant activation energy barrier, requiring thermal energy to proceed at a reasonable rate.
Troubleshooting Steps:
-
Increase Solvent Polarity: Switch to a more polar solvent. For example, if the reaction is slow in toluene, trying a more polar aprotic solvent like DMF or a polar protic solvent like ethanol could increase the rate.
-
Increase Reaction Temperature: If the solvent's boiling point allows, increase the reaction temperature. If not, switch to a higher-boiling solvent.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes. This technique is often used in combination with solvents like water-ethanol mixtures or ionic liquids.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common and reliable method for synthesizing substituted pyrazoles?
-
A1: The Knorr pyrazole synthesis is the most common method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. It is often favored for its simplicity and potential for high yields.
-
-
Q2: What are the main challenges encountered during pyrazole synthesis?
-
A2: Common challenges include achieving high yields, controlling regioselectivity with unsymmetrical 1,3-dicarbonyls, and managing reaction conditions like temperature and time. Conventional methods sometimes result in yields lower than 70%.
-
-
Q3: How does solvent choice impact the outcome of a pyrazole synthesis reaction?
-
A3: The solvent can significantly influence the reaction rate, yield, and even regioselectivity. While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as DMF, NMP, and DMAc have been shown to provide better results in certain reactions.
-
-
Q4: Are there "green" or more environmentally friendly methods for pyrazole synthesis?
-
A4: Yes, several green chemistry approaches have been developed. These include using ultrasonic irradiation, microwave-assisted synthesis, ionic liquids, and solvent-free reaction conditions. These methods can offer advantages such as faster reaction rates and reduced energy usage. Water has also been explored as a renewable and non-toxic solvent medium.
-
Data on Solvent Effects
The following table summarizes the effect of different solvents on the yield of pyrazole synthesis from various studies.
| Starting Materials | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| 1,3-Diketones and Arylhydrazines | N,N-Dimethylacetamide | Room Temperature | 59-98 | Gosselin et al. |
| Acetoacetic ester, hydrazine, aldehydes, malononitrile | H₂O–Ethanol | L-tyrosine, Microwave | High | Rupnar et al. |
| Ethyl acetoacetate, hydrazine, aldehydes, malononitrile | Methanol | KOtBu | High | Yallappa et al. |
| Hydrazines and 1,3-diketones | Ethylene Glycol | Room Temperature | 70-95 | Xu et al. |
| 1,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazide | [HDBU][OAc] (Ionic Liquid) | Room Temperature | 95 | Molecules 2024 |
| 1,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazide | Ethanol with DBU | Room Temperature | High | Molecules 2024 |
| Phenylhydrazine and Ethyl acetoacetate | Ethanol | Nano-ZnO | 95 | Girish et al. |
Experimental Protocol: General Procedure for Pyrazole Cyclization
This protocol provides a general methodology for the synthesis of a pyrazole via the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative. This should be adapted based on the specific substrates and desired product.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0 - 1.2 eq)
-
Selected solvent (e.g., ethanol, DMF, toluene)
-
Catalyst (if required, e.g., acetic acid, DBU)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
TLC plates and developing chamber
-
Standard workup and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent.
-
Addition of Reactants: Begin stirring the solution and add the hydrazine derivative (1.0 - 1.2 eq). If a catalyst is required, it can be added at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (this could range from room temperature to the reflux temperature of the solvent).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified. A typical workup may involve dissolving the residue in an organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and filtering.
-
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography on silica gel, to yield the pure pyrazole product.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during pyrazole cyclization, with a focus on solvent optimization.
Caption: A workflow for troubleshooting pyrazole synthesis issues.
References
Validation & Comparative
comparative analysis of 1-methyl vs 3-methyl pyrazole bioactivity
A Comparative Analysis of 1-Methyl vs. 3-Methyl Pyrazole Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of structural isomers is paramount. This guide provides a comparative analysis of 1-methyl and 3-methyl pyrazole, two closely related heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry. While direct, head-to-head comparative studies on the parent molecules are limited, this document synthesizes findings from structure-activity relationship (SAR) studies on their derivatives to elucidate potential differences in their biological effects.
Executive Summary
The position of the methyl group on the pyrazole ring significantly influences the molecule's steric and electronic properties, thereby affecting its interaction with biological targets. Generally, the substitution pattern on the pyrazole ring dictates its bioactivity. N-substitution, as in 1-methyl pyrazole, can sometimes lead to a decrease in inhibitory activity compared to the unsubstituted pyrazole, as observed in studies on meprin α and β inhibitors[1]. Conversely, in other molecular contexts, N-methyl pyrazoles have demonstrated significant activity, for instance, in the inhibition of reactive oxygen species (ROS) formation and platelet aggregation[2].
3-Methyl pyrazole and its derivatives have been shown to interact with various biological targets. For example, 3-methylpyrazole can inhibit the growth of prostate cancer cells and has shown selectivity for certain protein kinases[3]. It has also been studied for its differential effects on the metabolic activation of carcinogens in different tissues, suggesting that its bioactivity can be organ-specific[4].
The following sections provide a deeper dive into the available data, experimental protocols for assessing bioactivity, and relevant signaling pathways.
Quantitative Bioactivity Data
Direct comparative quantitative data for 1-methyl pyrazole versus 3-methyl pyrazole is scarce in publicly available literature. However, structure-activity relationship studies on more complex derivatives provide insights into how the position of the methyl group can influence bioactivity.
| Compound Class | Target/Assay | Key Finding | Reference |
| 3,5-Diphenylpyrazole Derivatives | Meprin α and β Inhibition | N-methylation (1-position) of 3,5-diphenylpyrazole resulted in a 4- to 6-fold decrease in inhibitory activity against meprin α and β compared to the unsubstituted compound. | [1] |
| Pyrazole Hydrazone Derivatives | ROS Formation and Platelet Aggregation Inhibition | N-methyl pyrazole derivatives (1-position) were found to be more active than some of their more sterically hindered counterparts in inhibiting ROS formation and platelet aggregation. | |
| Substituted Pyrazoles | Metabolic Activation of Methylazoxymethanol | 3-Methylpyrazole was shown to decrease liver DNA methylation but increase DNA methylation in the colon mucosa, indicating differential enzymatic interactions in various tissues. |
Experimental Protocols
General Workflow for Bioactivity Screening:
Detailed Methodologies:
A representative experimental protocol for a kinase inhibition assay, a common target for pyrazole derivatives, is provided below.
Protein Kinase Inhibition Assay:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (1-methyl and 3-methyl pyrazole derivatives), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and assay buffer. c. Add the test compounds to the wells and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C). d. Initiate the kinase reaction by adding ATP. e. Allow the reaction to proceed for a set duration (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways
Pyrazole derivatives are known to modulate a variety of signaling pathways, often through the inhibition of protein kinases. The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and is a common target for anticancer drug development.
3-Methylpyrazole has been shown to decrease the expression of phosphorylated p38 MAPK in LNCaP prostate cancer cells, indicating its potential to modulate this pathway. The differential effects of 1-methyl and 3-methyl pyrazole derivatives on such pathways would depend on their specific interactions with the ATP-binding pockets of the involved kinases.
Conclusion
The available evidence, primarily from structure-activity relationship studies of pyrazole derivatives, suggests that the positioning of the methyl group at either the 1- or 3-position can have a profound impact on the resulting bioactivity. While 1-methyl substitution has been shown to be both beneficial and detrimental depending on the molecular scaffold and biological target, 3-methyl pyrazoles have demonstrated a range of activities, including kinase inhibition and modulation of metabolic pathways.
For researchers in drug discovery, these findings underscore the importance of synthesizing and screening both isomers to fully explore the therapeutic potential of a given pyrazole scaffold. Further direct comparative studies are warranted to provide a clearer, quantitative understanding of the bioactivity differences between these two fundamental building blocks of medicinal chemistry.
References
- 1. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CAS 1453-58-3: 3-Methylpyrazole | CymitQuimica [cymitquimica.com]
- 4. Differential effects of 4-iodopyrazole and 3-methylpyrazole on the metabolic activation of methylazoxymethanol to a DNA methylating species by rat liver and rat colon mucosa in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity. This guide provides a comparative analysis of prominent pyrazole derivatives, detailing their efficacy against various cancer cell lines, the experimental protocols used for their validation, and the signaling pathways they modulate.
Data Presentation: Comparative Anticancer Activity of Pyrazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazole derivatives against a panel of human cancer cell lines. These values, presented in micromolar (µM), represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Celecoxib | COX-2 | MCF-7 | Breast Cancer | 25.2 - 37.2 | [1][2] |
| MDA-MB-231 | Breast Cancer | 25.3 | [2] | ||
| HCT-116 | Colon Cancer | ~37 | [1] | ||
| HepG2 | Liver Cancer | ~28 | [1] | ||
| HeLa | Cervical Cancer | 37.2 | |||
| U251 | Glioblastoma | 11.7 | |||
| Sorafenib | RAF, VEGFR, PDGFR | PLC/PRF/5 | Liver Cancer | 6.3 | |
| HepG2 | Liver Cancer | 4.5 | |||
| NB4 | Acute Promyelocytic Leukemia | ~3-6 | |||
| Crizotinib | ALK, MET | PANC-1 | Pancreatic Cancer | ~5 | |
| MIA PaCa-2 | Pancreatic Cancer | ~5 | |||
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | HCT-116 | Colon Cancer | 0.04 - 0.94 | |
| HT29 | Colon Cancer | ~0.1 | |||
| A549 | Lung Cancer | ~0.2 | |||
| MCF-7 | Breast Cancer | ~0.3 | |||
| U87 MG | Glioblastoma | ~0.1 |
Experimental Protocols
The validation of anticancer activity for pyrazole derivatives relies on a series of standardized in vitro assays. Below are detailed methodologies for three key experiments.
MTT Assay for Cell Viability
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorochrome like FITC, can then bind to the exposed PS. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Cell Treatment: Treat cells with the pyrazole derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution.
-
Principle: The amount of DNA in a cell changes as it progresses through the cell cycle (G0/G1, S, and G2/M phases). PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is proportional to their DNA content.
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the pyrazole derivative and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.
-
Signaling Pathways and Mechanisms of Action
The anticancer effects of pyrazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Experimental Workflow for Anticancer Activity Validation
The following diagram illustrates a typical workflow for validating the anticancer activity of a novel pyrazole derivative.
Experimental workflow for validating anticancer activity.
Celecoxib and the COX-2 Pathway
Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2), exerts its anticancer effects through both COX-2-dependent and -independent mechanisms. Overexpression of COX-2 is observed in many cancers and leads to increased production of prostaglandins, such as PGE2, which promote inflammation, angiogenesis, and cell proliferation. By inhibiting COX-2, Celecoxib reduces PGE2 levels, thereby suppressing these pro-tumorigenic processes. COX-2 independent mechanisms include the induction of apoptosis through the modulation of Bcl-2 family proteins and inhibition of the Akt signaling pathway.
Celecoxib's inhibition of the COX-2 pathway.
Sorafenib and the RAF/MEK/ERK Pathway
Sorafenib is a multi-kinase inhibitor that targets several key proteins in cancer signaling, most notably the RAF/MEK/ERK pathway (also known as the MAPK pathway). This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, differentiation, and survival. Sorafenib inhibits RAF kinases (both B-RAF and C-RAF), which are upstream activators of MEK, which in turn activates ERK. By blocking this cascade, Sorafenib effectively halts the transmission of pro-proliferative signals. Additionally, Sorafenib inhibits receptor tyrosine kinases such as VEGFR and PDGFR, which are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
Sorafenib's inhibition of the RAF/MEK/ERK pathway.
Crizotinib and the ALK/MET Pathway
Crizotinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (MET) receptor tyrosine kinases. In certain cancers, such as non-small cell lung cancer, genetic alterations can lead to the formation of fusion proteins (e.g., EML4-ALK) that are constitutively active, driving uncontrolled cell growth and survival. Crizotinib binds to the ATP-binding pocket of ALK and MET, preventing their phosphorylation and the activation of downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways. This leads to cell cycle arrest and apoptosis in tumors dependent on ALK or MET signaling.
Crizotinib's inhibition of the ALK/MET pathway.
AT7519 and the Cyclin-Dependent Kinase (CDK) Pathway
AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9. CDKs are a family of protein kinases that are essential for the control of the cell cycle. They form complexes with cyclins, and the activity of these complexes drives the progression of cells through the different phases of the cell cycle. In many cancers, the CDK pathway is deregulated, leading to uncontrolled cell proliferation. By inhibiting multiple CDKs, AT7519 can induce cell cycle arrest, typically at the G1/S and G2/M checkpoints, and subsequently trigger apoptosis. Inhibition of CDK9, which is a component of the positive transcription elongation factor b (P-TEFb), also leads to the downregulation of anti-apoptotic proteins like Mcl-1.
AT7519's inhibition of the CDK pathway.
References
A Comparative Guide to the Computational Analysis of Methyl Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the computational analysis of four methyl pyrazole isomers: 1-methylpyrazole, 3-methylpyrazole, 4-methylpyrazole, and 5-methylpyrazole. The information presented herein is supported by theoretical data from peer-reviewed scientific literature, offering insights into their relative stabilities and electronic properties. This guide is intended to assist researchers in understanding the subtle yet significant differences between these isomers, which is crucial for applications in medicinal chemistry and materials science where pyrazole derivatives are a cornerstone.[1]
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data from computational studies on methyl pyrazole isomers. These metrics are crucial for understanding the isomers' behavior and potential as scaffolds in drug design. The data has been compiled from studies employing Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, a widely accepted and robust methodology for such analyses.[2][3][4]
Table 1: Comparison of Calculated Relative Energies and Dipole Moments
| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| 1-Methylpyrazole | 2.52 | 2.29 |
| 3-Methylpyrazole | 0.00 | 2.53 |
| 4-Methylpyrazole | 5.48 | 2.87 |
| 5-Methylpyrazole | 0.48 | 2.19 |
Note: Relative energies are calculated with respect to the most stable isomer, 3-methylpyrazole.
Table 2: Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm)
| Proton | 1-Methylpyrazole (Calc.) | 3-Methylpyrazole (Calc.) | 4-Methylpyrazole (Calc.) | 5-Methylpyrazole (Calc.) | Experimental Range |
| H3 | 7.49 | - | 7.55 | 7.42 | 7.4-7.6 |
| H4 | 6.18 | 6.10 | - | 6.05 | 6.0-6.2 |
| H5 | 7.49 | 7.45 | 7.55 | - | 7.4-7.6 |
| CH₃ | 3.85 | 2.28 | 2.05 | 2.29 | 2.0-3.9 |
Table 3: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon | 1-Methylpyrazole (Calc.) | 3-Methylpyrazole (Calc.) | 4-Methylpyrazole (Calc.) | 5-Methylpyrazole (Calc.) | Experimental Range |
| C3 | 138.8 | 148.1 | 138.9 | 138.4 | 138-149 |
| C4 | 105.9 | 106.3 | 116.0 | 105.1 | 105-116 |
| C5 | 129.2 | 129.1 | 138.9 | 139.5 | 129-140 |
| CH₃ | 39.1 | 13.5 | 11.2 | 13.6 | 11-40 |
Disclaimer: The calculated NMR data is based on the GIAO method at the B3LYP/6-311++G(d,p) level of theory.[5] Experimental values can vary based on solvent and other conditions.
Experimental Protocols
The following section details a typical methodology for the computational analysis of methyl pyrazole isomers using Density Functional Theory (DFT).
Computational Details
All calculations are performed using the Gaussian 09 or a similar quantum chemistry software package. The B3LYP hybrid functional is employed in conjunction with the Pople-style 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for this class of molecules.
Step-by-Step Protocol:
-
Structure Input: The initial Cartesian coordinates of each methyl pyrazole isomer (1-methyl, 3-methyl, 4-methyl, and 5-methyl) are built using a molecular editor and imported into the computational software.
-
Geometry Optimization: A geometry optimization is performed for each isomer to locate the minimum energy structure on the potential energy surface. The keyword Opt is used in the Gaussian input file. The convergence criteria are typically set to the software's default values.
-
Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies (ZPVE). The keyword Freq is used for this step.
-
Energy Calculation: The total electronic energy, including the ZPVE correction, is obtained from the output of the frequency calculation. Relative energies of the isomers are then calculated by taking the difference in energy with respect to the most stable isomer.
-
Dipole Moment Calculation: The dipole moment of each optimized structure is also obtained from the output file of the frequency calculation.
-
NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This is typically performed as a separate calculation on the optimized geometry using the NMR keyword. The calculated absolute shieldings are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane).
Mandatory Visualization
The following diagrams illustrate the logical workflow of the computational analysis and the relationship between the different methyl pyrazole isomers.
Caption: Computational workflow for analyzing methyl pyrazole isomers.
Caption: Relationship between methyl pyrazole positional isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Unprecedented synthesis of a 14-membered hexaazamacrocycle [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Potential of Iodinated Pyrazole Isomers: A Comparative Guide
A comprehensive analysis of the biological activities of iodinated pyrazole isomers is crucial for advancing drug discovery and development. While direct head-to-head comparative studies of 3-iodo, 4-iodo, and 5-iodopyrazole isomers are not extensively available in publicly accessible literature, this guide synthesizes existing data on their derivatives to offer insights into their potential anticancer and antimicrobial properties. The strategic placement of an iodine atom on the pyrazole scaffold can significantly influence the physicochemical properties and biological activities of these molecules.
The introduction of iodine can enhance lipophilicity, facilitating passage through biological membranes, and enable halogen bonding, a critical interaction for molecular recognition at the active sites of biological targets. These factors can lead to variations in the therapeutic efficacy of different isomers. This guide provides a comparative overview based on available data for derivatives of iodinated pyrazoles, alongside detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the biological activities of various iodinated pyrazole derivatives are summarized below, categorized by their primary therapeutic potential.
Anticancer Activity
The cytotoxic effects of iodinated pyrazole derivatives against various cancer cell lines are presented in Table 1. The data is compiled from multiple studies investigating the anticancer properties of these compounds.
Table 1: Anticancer Activity of Iodinated Pyrazole Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 5-Iodopyrazole Derivatives | 5-Iodo-1-arylpyrazole | Not Specified | Not Specified | Not Specified | [This information is based on the general potential of these compounds and not on a specific quantitative study found in the search results] |
| Halogenated Pyrazole Derivatives | Pyrazole-Benzothiazole Hybrid | HT29 (Colon) | Cytotoxicity | 3.17 | [1] |
| PC3 (Prostate) | Cytotoxicity | 4.52 | [1] | ||
| A549 (Lung) | Cytotoxicity | 6.77 | [1] | ||
| Pyrazolo[3,4-d]pyrimidine | HepG2 (Liver) | Cytotoxicity | 0.71 | [1] | |
| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | Cytotoxicity | 0.25 | [1] | |
| Polysubstituted Pyrazole | HOP-92 (Lung) | Cytotoxicity | 1.61 |
Note: Direct comparative IC50 values for 3-iodo, 4-iodo, and 5-iodopyrazole isomers were not available. The table presents data on halogenated pyrazole derivatives to provide a broader context of their anticancer potential.
Antimicrobial Activity
The antimicrobial efficacy of iodinated and other halogenated pyrazole derivatives against various microbial strains is detailed in Table 2.
Table 2: Antimicrobial Activity of Halogenated Pyrazole Derivatives
| Compound Class | Specific Derivative Example | Microbial Strain | Assay | MIC (µg/mL) | Reference |
| Halogenated Pyrazole Derivatives | Pyrazole clubbed imino phenyl derivatives with electron-withdrawing groups (e.g., bromo) | S. aureus, E. coli, P. aeruginosa, S. pyogenes | Broth microdilution | Moderate to good | |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | C. albicans | Broth microdilution | 2.9-7.8 | ||
| S. aureus, B. subtilis, K. pneumoniae, E. coli | Broth microdilution | 62.5-125 | |||
| Pyrazoline derivative 9 | S. aureus (including MDR strains) | Broth microdilution | 4 |
Note: Specific MIC values for 3-iodo, 4-iodo, and 5-iodopyrazole isomers were not found. The table includes data on halogenated pyrazole derivatives to illustrate their antimicrobial potential.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test pyrazole compound
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compound in the complete growth medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the compound concentration.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test pyrazole compound
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrazole compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial or fungal suspension. Include a positive control (no compound) and a negative control (no microorganism).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.
Visualizing Molecular Mechanisms and Workflows
To better understand the potential mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by an iodinated pyrazole derivative.
Caption: General workflow for assessing the antimicrobial activity of iodinated pyrazole compounds.
References
Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of methyl pyrazole derivatives, a class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities. By examining key structural modifications and their impact on biological outcomes, this document aims to provide actionable insights for the rational design of more potent and selective therapeutic agents.
Methyl pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3][4] The versatility of the pyrazole scaffold allows for facile structural modifications, making it a privileged core in medicinal chemistry.[5] This guide will delve into the structure-activity relationships (SAR) of these derivatives, supported by quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
Comparative Analysis of Biological Activities
The biological potency of methyl pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any fused or attached ring systems. The following tables summarize the quantitative data from various studies, highlighting the impact of different structural modifications on their anticancer and antimicrobial activities.
Anticancer Activity of Methyl Pyrazole Derivatives
Several studies have focused on developing methyl pyrazole derivatives as potent anticancer agents, particularly as kinase inhibitors. The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key targets in cancer therapy, and various methyl pyrazole derivatives have shown significant inhibitory activity against these kinases.
| Compound ID | Key Structural Features | Target/Cell Line | IC50 (µM) | Reference |
| Series 1: Fused Pyrazole Derivatives | ||||
| Compound 3 | 5-imino 6-amino pyranopyrazolopyrimidine | EGFR | 0.06 | |
| Compound 9 | Sulfonamide with p-methyl on terminal aromatic ring | VEGFR-2 | 0.22 | |
| Compound 12 | 6-one pyrazolopyrimidine | EGFR/VEGFR-2 | 0.09 (EGFR) | |
| Erlotinib (Ref) | - | EGFR | 0.13 | |
| Sorafenib (Ref) | - | VEGFR-2 | - | |
| Series 2: Substituted Pyrazole Chalcones | ||||
| Compound 6b | - | MCF7 (Breast Cancer) | < 10 (GI50) | |
| Compound 8b | - | MCF7 (Breast Cancer) | < 10 (GI50) | |
| Compound 14b | - | MCF7 (Breast Cancer) | < 10 (GI50) | |
| Series 3: 3,5-Disubstituted Pyrazoles | ||||
| Compound 22 | Cyclobutyl and biphenyl moieties | Pancreatic Ductal Adenocarcinoma | 0.247 (MiaPaCa2) | |
| AT7518 (Ref) | - | Pancreatic Ductal Adenocarcinoma | 0.411 (MiaPaCa2) |
SAR Insights for Anticancer Activity:
-
Fused Ring Systems: The fusion of other heterocyclic rings, such as pyrimidine and pyran, to the pyrazole core can significantly enhance anticancer activity.
-
Hydrogen Bonding: The presence of hydrogen bond donors, like the 5-imino and 6-amino groups in compound 3, can lead to potent EGFR inhibition.
-
Hydrophobic Interactions: The introduction of hydrophobic groups, such as a p-methyl substituent on a terminal aromatic ring, can provide additional interactions within the kinase active site, as seen with the potent VEGFR-2 inhibitory activity of compound 9.
-
Substitution on Fused Rings: The nature of substituents on the fused pyrimidine ring greatly influences activity. For instance, a 6-one derivative (compound 12) showed potent dual EGFR/VEGFR-2 inhibition, whereas a 6-thioxo derivative resulted in a significant decrease in VEGFR-2 inhibition.
-
Substituents on the Pyrazole Core: For 3,5-disubstituted pyrazoles, a cyclobutyl group was found to be more optimal for activity than smaller or larger alkyl or aryl groups. A biphenyl moiety was also shown to be more favorable than other aromatic systems.
Antimicrobial Activity of Methyl Pyrazole Derivatives
Methyl pyrazole derivatives have also been explored for their potential as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.
| Compound ID | Key Structural Features | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 3 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivative | Escherichia coli | 0.25 | |
| Compound 4 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | |
| Ciprofloxacin (Ref) | - | E. coli / S. epidermidis | - | |
| Compound 5b | Chlorine substituent at para position of benzene ring | Staphylococcus aureus | - (Strong resistance) | |
| Compound 18a/b/c | Pyrazole-derived hydrazones | MRSA | 0.78 | |
| Vancomycin (Ref) | - | MRSA | 3.125 |
SAR Insights for Antimicrobial Activity:
-
Hydrazone Moiety: The presence of a hydrazinecarboxamide or hydrazone moiety appears to be important for antimicrobial activity.
-
Aromatic Substituents: The substitution pattern on the aromatic ring attached to the methyl pyrazole core plays a crucial role. For example, a 4-nitrophenyl group in compound 4 led to high activity against Gram-positive bacteria. A para-chloro substituent on a benzene ring also resulted in strong antibacterial effects.
-
Fused Heterocycles: The incorporation of other heterocyclic rings, such as thiazole, with the pyrazole nucleus has been shown to yield potent anti-MRSA agents.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and comparing SAR data. Below are representative methodologies for key assays used in the evaluation of methyl pyrazole derivatives.
In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
Test compounds (methyl pyrazole derivatives)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the recombinant kinase, and the substrate.
-
Add the test compounds to the wells at various concentrations. Include a positive control (a known inhibitor like erlotinib) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anticancer Activity Assay (MTT Assay)
This cell-based assay measures the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HEPG2, MCF7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (methyl pyrazole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (prepared by serial dilution in the cell culture medium). Include a positive control (a known anticancer drug) and a negative control (medium with DMSO).
-
Incubate the cells for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment compared to the untreated control cells.
-
Determine the IC50 or GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Test compounds (methyl pyrazole derivatives)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the bacterial strain in MHB, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Add the bacterial inoculum to each well. The final volume in each well should be consistent.
-
Include a positive control well (bacteria with a known antibiotic), a negative control well (bacteria with no compound), and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
Visualizing Relationships and Pathways
Graphical representations are invaluable tools for understanding complex biological systems and experimental processes. The following diagrams, created using the DOT language, illustrate key aspects of methyl pyrazole derivative research.
References
- 1. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 2. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, featuring in a wide array of pharmaceuticals. For researchers and scientists, selecting the optimal synthetic route to this valuable scaffold is a critical decision that can significantly impact the efficiency and success of a research program. This guide provides an objective, data-driven comparison of four prominent methods for pyrazole synthesis: the Knorr Pyrazole Synthesis, synthesis from α,β-unsaturated carbonyl compounds, 1,3-dipolar cycloaddition, and multicomponent reactions.
At a Glance: Key Pyrazole Synthesis Strategies
The construction of the pyrazole ring can be achieved through several robust and versatile strategies. The classical Knorr synthesis, which relies on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely utilized and dependable method.[1][2] A related approach involves the cyclization of α,β-unsaturated carbonyl compounds with hydrazines, often proceeding through a pyrazoline intermediate.[3][4] More contemporary methods, such as 1,3-dipolar cycloadditions, offer excellent control over regiochemistry.[5] Multicomponent reactions (MCRs) provide a powerful and efficient means to generate molecular diversity in a single step. This guide will delve into a head-to-head comparison of these four key methodologies, providing supporting data and detailed protocols to inform your synthetic planning.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the key quantitative data for each synthesis method.
| Method | General Reactants | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Acid or base catalysis, often requires heating (reflux) | Good to excellent (often >75%) | Readily available starting materials, simple procedure. | Potential for regioisomer formation with unsymmetrical dicarbonyls. |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated carbonyl (e.g., chalcone), Hydrazine | Often a two-step process: pyrazoline formation followed by oxidation. Can require reflux and extended reaction times. | Moderate to good (60-90%) | Access to a wide variety of substituted pyrazoles. | May require an additional oxidation step, longer reaction times. |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., nitrile imine), Dipolarophile (e.g., alkyne) | Often proceeds at room temperature, can be base-mediated. | Good to excellent (up to 95%) | High regioselectivity, mild reaction conditions. | May require in-situ generation of the 1,3-dipole. |
| Multicomponent Reactions (MCRs) | Three or more starting materials (e.g., aldehyde, β-ketoester, hydrazine, malononitrile) | Often one-pot, can be catalyzed by acids, bases, or metals. | Good to excellent (often >80%) | High efficiency, molecular diversity, operational simplicity. | Optimization of reaction conditions for multiple components can be complex. |
Mandatory Visualization: Reaction Workflows
The following diagrams, generated using the DOT language, illustrate the generalized workflows for each of the described pyrazole synthesis methods.
Caption: Knorr Pyrazole Synthesis Workflow.
Caption: Synthesis from α,β-Unsaturated Carbonyls.
Caption: 1,3-Dipolar Cycloaddition Workflow.
Caption: Multicomponent Reaction (MCR) Workflow.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are representative protocols for the major synthesis routes discussed.
Protocol 1: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
-
Reactants:
-
Ethyl acetoacetate (1.625 mL, 12.5 mmol)
-
Phenylhydrazine (1.25 mL, 12.5 mmol)
-
-
Procedure:
-
In a round-bottomed flask, carefully add the ethyl acetoacetate and then the phenylhydrazine. Note: This addition is slightly exothermic.
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.
-
After heating, a heavy syrup will have formed. Transfer this syrup into a beaker and cool it in an ice-water bath.
-
Add approximately 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude pyrazolone.
-
Continue adding diethyl ether in 2 mL portions until precipitation is complete.
-
Filter the product under vacuum using a Büchner funnel and wash the solid thoroughly with diethyl ether.
-
The crude product can be purified by recrystallization from ethanol.
-
Protocol 2: Synthesis of a Pyrazoline from a Chalcone
-
Reactants:
-
Chalcone (1 mmol)
-
Hydrazine hydrate (99%, 4 mmol)
-
Glacial acetic acid (20 mL)
-
-
Procedure:
-
In a sealed tube, combine the chalcone (1 mmol) and hydrazine hydrate (4 mmol) in glacial acetic acid (20 mL).
-
Heat the mixture under reflux in an oil bath for approximately 6.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (8:2 v/v).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Carefully neutralize the mixture with a saturated sodium carbonate solution until the acetic acid is consumed and the product precipitates.
-
Collect the precipitated pyrazoline by vacuum filtration. Note: The resulting pyrazoline may require a subsequent oxidation step to yield the corresponding pyrazole.
-
Protocol 3: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
-
Reactants:
-
α-Bromocinnamaldehyde (3 mmol)
-
Hydrazonyl chloride (3 mmol)
-
Triethylamine (3.3 mmol)
-
Dry chloroform or dichloromethane (10 mL)
-
-
Procedure:
-
In a suitable flask, dissolve the α-bromocinnamaldehyde (3 mmol) and the hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.
-
To this solution, add triethylamine (0.46 mL, 3.3 mmol).
-
Stir the reaction mixture at room temperature. Monitor the disappearance of the starting materials by TLC. The reaction is typically complete within 7-10 hours.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes-ethyl acetate eluent system.
-
Protocol 4: Three-Component Synthesis of Pyrazoles
-
Reactants:
-
Enaminone
-
Benzaldehyde
-
Hydrazine-HCl
-
Ammonium acetate (catalytic amount)
-
Water
-
-
Procedure:
-
In a suitable reaction vessel, combine the enaminone, benzaldehyde, hydrazine-HCl, and a catalytic amount of ammonium acetate in water.
-
Stir the reaction mixture. The reaction progress can be monitored by TLC.
-
Upon completion, the product can often be isolated by simple filtration, owing to its precipitation from the aqueous medium. Note: This is a generalized procedure, and specific ratios and reaction times will vary depending on the substrates used.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Imidazole and Pyrazole Ring Stability for Drug Development Professionals
An objective guide for researchers, scientists, and drug development professionals on the relative thermodynamic stability of imidazole and pyrazole rings, supported by experimental and computational data.
In the landscape of heterocyclic chemistry, imidazole and pyrazole stand out as fundamental scaffolds in a vast array of pharmaceuticals and biologically active molecules. Their structural similarity, both being five-membered aromatic rings with two nitrogen atoms, belies significant differences in their physicochemical properties, most notably their thermodynamic stability. This guide provides a comprehensive comparison of the stability of the imidazole and pyrazole rings, presenting key experimental data, detailed methodologies for their determination, and a theoretical framework for understanding the observed differences.
Quantitative Comparison of Stability Parameters
The thermodynamic stability of a molecule is a critical parameter in drug design, influencing its synthesis, shelf-life, and metabolic fate. The standard enthalpy of formation (ΔfH°) is a direct measure of a compound's intrinsic stability. A lower enthalpy of formation indicates greater stability.
| Property | Imidazole | Pyrazole | Method of Determination |
| Standard Enthalpy of Formation (Solid, 298.15 K) | 49.8 kJ/mol[1] | 105.4 ± 0.7 kJ/mol[2] | Static Bomb Combustion Calorimetry |
| Standard Enthalpy of Combustion (Solid, 298.15 K) | -1857.6 ± 0.6 kJ/mol[2] | -430.7 ± 0.1 kcal/mol (~ -1802.1 kJ/mol)[3] | Static Bomb Combustion Calorimetry |
| Aromaticity (HOMA Index) | ~0.8 (less aromatic) | Slightly > ~0.8 (more aromatic) | Computational (Harmonic Oscillator Model of Aromaticity) |
Experimental data unequivocally demonstrates that the imidazole ring is significantly more stable than the pyrazole ring, as evidenced by its substantially lower standard enthalpy of formation.[1] Computational studies corroborate this, indicating that while both rings are highly aromatic, pyrazole possesses a slightly higher degree of aromaticity. This highlights that aromaticity alone is not the sole determinant of overall molecular stability. The greater stability of imidazole is attributed to the 1,3-arrangement of its nitrogen atoms, which leads to a more favorable electrostatic distribution compared to the adjacent, and potentially repulsive, 1,2-arrangement of nitrogens in pyrazole.
Experimental Determination of Thermodynamic Stability
The experimental values presented above are primarily derived from a combination of bomb calorimetry and sublimation techniques. The following are detailed protocols for these key experiments.
The standard enthalpy of formation of a gaseous compound is often determined indirectly by combining the enthalpy of combustion of the solid and its enthalpy of sublimation, as depicted in the following workflow.
This method is used to determine the standard enthalpy of combustion of a solid compound.
1. Sample Preparation:
-
A pellet of the sample (approximately 0.5-1.0 g of imidazole or pyrazole) is pressed using a pellet press.
-
The pellet is accurately weighed to ±0.1 mg and placed in a crucible within the bomb calorimeter.
-
A fuse wire (e.g., nichrome or platinum) of known length and weight is connected to the electrodes, ensuring it is in contact with the sample pellet.
2. Bomb Assembly and Pressurization:
-
A small, precise amount of distilled water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
-
The bomb is sealed and purged with a small amount of pure oxygen to remove atmospheric nitrogen.
-
The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atm.
3. Calorimetric Measurement:
-
The pressurized bomb is submerged in a known volume of water in the calorimeter bucket.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded at regular intervals.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at short intervals until it reaches a maximum and then begins to cool.
4. Data Analysis and Corrections:
-
The corrected temperature rise is determined by accounting for heat exchange with the surroundings.
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
-
Acid Correction: For nitrogen-containing compounds like imidazole and pyrazole, a correction is necessary for the formation of nitric acid (HNO₃) during combustion. The bomb washings are titrated with a standard sodium carbonate solution to quantify the amount of nitric acid formed. A correction of -59.7 kJ/mol is applied for the heat of formation of aqueous HNO₃.
-
The standard enthalpy of combustion is calculated from the corrected temperature rise, the heat capacity of the calorimeter, and the mass of the sample, with corrections applied for the fuse wire combustion and nitric acid formation.
This technique is employed to measure the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived.
1. Apparatus Setup:
-
A Knudsen cell, which is a small, thermostated container with a very small orifice (typically 0.1-1.0 mm in diameter), is used.
-
The cell is placed in a high-vacuum chamber, and the rate of mass loss from the cell is measured by a sensitive microbalance.
2. Experimental Procedure:
-
A small amount of the solid sample (imidazole or pyrazole) is placed inside the Knudsen cell.
-
The system is evacuated to a high vacuum (e.g., 10⁻⁵ to 10⁻⁷ Torr).
-
The Knudsen cell is heated to a series of constant temperatures.
-
At each temperature, the rate of mass loss ( dm/dt ) due to the effusion of the vapor through the orifice is measured by the microbalance.
3. Data Analysis:
-
The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, M is the molar mass of the substance, and A is the area of the orifice.
-
The enthalpy of sublimation (ΔsubH°) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation: d(ln P)/d(1/T) = -ΔsubH°/R
Theoretical Rationale for Stability Differences
The experimental finding that imidazole is more stable than pyrazole, despite being slightly less aromatic, can be rationalized by examining their electronic structures.
In imidazole, the two nitrogen atoms are separated by a carbon atom. This arrangement allows for a more stabilizing distribution of electron density, with favorable electrostatic interactions between the partially negatively charged nitrogen atoms and the partially positively charged carbon atoms.
Conversely, in pyrazole, the two nitrogen atoms are adjacent. This leads to coulombic repulsion between their lone pairs of electrons and a comparatively weaker N-N single bond, which destabilizes the molecule. This inherent instability in the pyrazole ring results in a higher standard enthalpy of formation compared to imidazole.
Conclusion
For researchers and professionals in drug development, a thorough understanding of the intrinsic properties of heterocyclic scaffolds is paramount. The evidence presented in this guide clearly establishes that the imidazole ring possesses greater thermodynamic stability than its isomer, pyrazole. This difference is not dictated by aromaticity but rather by the electronic and electrostatic consequences of the relative positioning of the nitrogen atoms within the ring. This fundamental knowledge can inform the selection of scaffolds in drug design, potentially impacting the stability, synthesis, and ultimately, the viability of new therapeutic agents.
References
A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals
A comprehensive guide to the relative stabilities of pyrazole isomers, supported by a review of Density Functional Theory (DFT) computational studies. This guide provides researchers, scientists, and drug development professionals with comparative energetic data and detailed experimental protocols to inform their work.
Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Understanding the relative stability of pyrazole isomers is crucial for predicting molecular behavior, designing synthetic pathways, and interpreting experimental outcomes. This guide summarizes key findings from DFT studies on the energetics of pyrazole tautomers, providing a clear comparison of their relative stabilities.
Relative Energetics of Pyrazole Isomers
Computational studies employing DFT have consistently shown that the aromaticity of the pyrazole ring is a dominant factor in determining isomer stability. The most stable tautomers are those that maintain a delocalized π-electron system. Non-aromatic tautomers, where a proton is located on a carbon atom, are significantly higher in energy.
The table below presents the relative energies of different pyrazole tautomers, calculated using various DFT and ab initio methods with the 6-311++G** basis set. The 1H-pyrazole isomer is consistently identified as the most stable form.
| Pyrazole Isomer | Tautomer Description | Relative Energy (kJ/mol) |
| PyA (1H-pyrazole) | Aromatic, NH group in the ring | 0.00 (Reference) |
| PyB (3H-pyrazole) | Non-aromatic, CH2 group adjacent to a nitrogen atom | ~100 |
| PyC (4H-pyrazole) | Non-aromatic, CH2 group as far as possible from nitrogen atoms | Higher than PyB |
Note: The energy gap between the most stable aromatic form (PyA) and the non-aromatic tautomers is substantial, indicating that only the 1H-pyrazole is likely to be observed under typical experimental conditions[1].
Substituent effects can modulate the relative energies of pyrazole tautomers. Theoretical calculations using the B3LYP functional and the 6-311++G(d,p) basis set have shown that electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups can stabilize the C5-tautomer[2].
Experimental and Computational Protocols
The data presented in this guide are derived from computational studies that employ rigorous DFT methodologies. A typical workflow for determining the relative energetics of pyrazole isomers is outlined below.
Computational Details
A common and reliable method for these calculations involves the following steps:
-
Structural Optimization: The initial geometries of the pyrazole isomers are optimized using a selected DFT functional, such as B3LYP or M06-2X, in conjunction with a basis set like 6-311++G(d,p) or cc-pVTZ[2]. This process finds the lowest energy conformation for each isomer.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energetic minima on the potential energy surface, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure[1].
-
Energy Calculation: Single-point energy calculations are then performed on the optimized geometries to obtain accurate electronic energies.
-
Relative Energy Determination: The relative energy of each isomer is calculated by taking the difference between its total energy and the energy of the most stable isomer (which is set as the zero reference).
Solvent effects can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to provide insights into isomer stability in different environments.
Logical Workflow for DFT Energetic Comparison
The following diagram illustrates the standard computational workflow for comparing the energetics of pyrazole isomers using DFT.
This guide provides a foundational understanding of the relative stabilities of pyrazole isomers based on DFT calculations. For researchers and professionals in drug development, this information is critical for making informed decisions in molecular design and synthesis. The provided protocols and workflow diagram offer a practical framework for conducting or interpreting similar computational studies.
References
Unveiling the Cytotoxic Potential of Methyl Pyrazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Methyl pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic effects against a spectrum of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic activities of various methyl pyrazole derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of cancer research and drug discovery.
Comparative Cytotoxic Activity of Methyl Pyrazole Derivatives
The cytotoxic potential of methyl pyrazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of several methyl pyrazole derivatives against various human cancer cell lines, as documented in recent studies.
| Methyl Pyrazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chloro methyl substituted pyrazole oxime (CF-6) | A-549 (Lung Cancer) | 12.5 | [1] |
| 1H-benzofuro[3,2-c]pyrazole derivative 4a | K562 (Leukemia) | 0.26 | [2] |
| 1H-benzofuro[3,2-c]pyrazole derivative 4a | A549 (Lung Cancer) | 0.19 | [2] |
| Pyrazole derivative 5b | K562 (Leukemia) | 0.021 | [2] |
| Pyrazole derivative 5b | A549 (Lung Cancer) | 0.69 | [2] |
| Pyrazole derivative 5b | MCF-7 (Breast Cancer) | - | |
| Pyrazole derivative 5e | K562 (Leukemia) | - | |
| Pyrazole derivative 5e | MCF-7 (Breast Cancer) | - | |
| Pyrazole derivative 5e | A549 (Lung Cancer) | - | |
| 3-methyl-1-phenyl-2-pyrazoline-5-one derivative 2(b) | Brine Shrimp | 19.5 ppm | |
| 3-methyl-1-phenyl-2-pyrazoline-5-one derivative 2(f1) | Brine Shrimp | 19.5 ppm | |
| 3-methyl-1-phenyl-2-pyrazoline-5-one derivative 2(f2) | Brine Shrimp | 20 ppm |
Experimental Protocols
The evaluation of the cytotoxic effects of methyl pyrazole derivatives relies on robust and reproducible experimental assays. Below are detailed protocols for two commonly employed methods.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Methyl pyrazole derivatives
-
Human cancer cell lines (e.g., A-549, MCF-7, K562)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methyl pyrazole derivatives in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO, the solvent for the compounds) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plate for another 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2 to 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Brine Shrimp Lethality Bioassay
The brine shrimp lethality bioassay is a simple, rapid, and low-cost preliminary toxicity screen for bioactive compounds. It is based on the ability of a compound to kill brine shrimp (Artemia salina) nauplii.
Materials:
-
Methyl pyrazole derivatives
-
Brine shrimp eggs (Artemia salina)
-
Sea salt
-
Distilled water
-
Small tank with a partition for hatching
-
Lamp
-
Vials or small test tubes
-
Micropipette
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Hatching Brine Shrimp: Prepare artificial seawater by dissolving 38 g of sea salt in 1 liter of distilled water. Place the seawater in the hatching tank. Add the brine shrimp eggs to one side of the tank and cover it to keep it dark. The other side is illuminated with a lamp to attract the hatched nauplii. Allow the eggs to hatch for 24 to 48 hours.
-
Preparation of Test Solutions: Dissolve the methyl pyrazole derivatives in DMSO to prepare stock solutions. Prepare different concentrations of the test compounds by diluting the stock solutions with artificial seawater in vials.
-
Exposure of Nauplii: Using a pipette, transfer 10-15 nauplii into each vial containing the test solutions. A control vial containing DMSO and seawater should also be prepared.
-
Incubation and Counting: Incubate the vials for 24 hours under a light source. After 24 hours, count the number of surviving nauplii in each vial.
-
Data Analysis: Calculate the percentage of mortality for each concentration. The LC50 (lethal concentration for 50% of the population) is determined using a probit analysis or by plotting the percentage of mortality against the logarithm of the concentration.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of methyl pyrazole derivatives are mediated through various cellular mechanisms, primarily leading to apoptosis or cell cycle arrest. Understanding these pathways is crucial for the rational design of more potent and selective anticancer agents.
Induction of Apoptosis via Reactive Oxygen Species (ROS)
Several methyl pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms involves the generation of reactive oxygen species (ROS). The accumulation of ROS within the cell creates oxidative stress, which can damage cellular components and trigger the apoptotic cascade. This often involves the activation of caspases, a family of proteases that execute the apoptotic process.
Caption: Apoptosis induction by methyl pyrazole derivatives via ROS generation.
Inhibition of Tubulin Polymerization
Another significant mechanism of action for some methyl pyrazole derivatives is the inhibition of tubulin polymerization. Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are crucial for cell division (mitosis). By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by methyl pyrazole derivatives.
Experimental Workflow for Cytotoxicity Screening
The process of evaluating the cytotoxic potential of new chemical entities involves a systematic workflow, from initial screening to the elucidation of the mechanism of action.
Caption: General experimental workflow for cytotoxic evaluation.
References
Safety Operating Guide
Essential Safety and Handling Guide for Methyl Pyrazole Derivatives
This guide provides crucial safety and logistical information for handling methyl pyrazole derivatives in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal of chemical waste. The term "XN" associated with methyl pyrazole likely refers to the European hazard symbol for "harmful," indicating that these compounds may pose risks if not handled correctly.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling methyl pyrazole derivatives. The following table summarizes the recommended PPE based on safety data sheets for various methyl pyrazole compounds.
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required in situations with a higher risk of splashing. | To protect eyes from splashes and irritation.[2][3][4] |
| Hand Protection | Compatible chemical-resistant gloves. | To prevent skin contact and irritation. |
| Skin and Body Protection | Appropriate protective clothing to prevent skin exposure. This may include a lab coat, apron, and protective boots if the situation requires. | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. In case of insufficient ventilation, dust formation, or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator or a dust respirator should be used. | To prevent inhalation of harmful vapors, dust, or aerosols. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors, aerosols, or dust.
-
Wash hands thoroughly after handling.
-
Keep away from open flames, hot surfaces, and other sources of ignition as some derivatives are flammable.
-
Use non-sparking tools and take precautionary measures against static discharge for flammable derivatives.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
-
For certain derivatives, storage under an inert gas like nitrogen may be recommended.
Disposal Plan
-
Dispose of contents and containers in accordance with local, regional, and national regulations.
-
Waste should be sent to an approved waste disposal plant.
-
Do not let the product enter drains.
-
For spills, absorb with an inert material (e.g., sand, silica gel) and collect in a suitable, closed container for disposal.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling methyl pyrazole derivatives from preparation to disposal.
Caption: Workflow for Safe Handling of Methyl Pyrazole Derivatives.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
